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  • Product: 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile
  • CAS: 175204-16-7

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Profiling of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter the need to rigorously characterize highly functionalized building blocks used in advanced heterocyclic synthesis. 3,3-Di(ethylthio)-2-(2-pyridy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously characterize highly functionalized building blocks used in advanced heterocyclic synthesis. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (IUPAC: 3,3-bis(ethylsulfanyl)-2-(pyridin-2-yl)prop-2-enenitrile) is a prime example of a ketene dithioacetal. These compounds serve as versatile, highly reactive two-carbon electrophilic fragments in the synthesis of complex architectures, including fused quinolizines and pyrimidines [1].

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic logic, and high-resolution 1 H NMR spectroscopic characterization of this specific ketene dithioacetal. By grounding our protocols in established causality and self-validating workflows, we ensure that drug development professionals can reproduce and verify these critical intermediates with absolute confidence.

Mechanistic Utility and Synthetic Workflow

Ketene dithioacetals are synthesized via the condensation of active methylene compounds with carbon disulfide (CS 2​ ), followed by alkylation [2]. The choice of 2-pyridylacetonitrile as the starting material is strategic: the methylene protons are highly acidic due to the synergistic electron-withdrawing effects of the adjacent cyano and 2-pyridyl groups.

Self-Validating Synthesis Protocol

To ensure high fidelity and yield, the following step-by-step methodology must be employed. Every step is designed to provide immediate, observable feedback to the bench scientist [3].

  • Deprotonation (Reaction Setup):

    • Action: Dissolve 1.0 equivalent of 2-pyridylacetonitrile in anhydrous dimethyl sulfoxide (DMSO). Add 2.5 equivalents of anhydrous potassium carbonate (K 2​ CO 3​ ) and stir at room temperature.

    • Causality: DMSO, a polar aprotic solvent, poorly solvates anions, thereby leaving the generated carbanion "naked" and highly nucleophilic. K 2​ CO 3​ is selected because it is a mild base that prevents the degradation often seen with stronger bases like NaH, yet it is perfectly calibrated to deprotonate the highly acidic methylene of 2-pyridylacetonitrile.

  • Thiolation:

    • Action: Add 1.2 equivalents of CS 2​ dropwise over 15 minutes.

    • Validation: The reaction mixture will rapidly transition to a deep red/orange hue. This colorimetric shift is a self-validating indicator of the formation of the highly conjugated, delocalized dithiolate intermediate.

  • Alkylation:

    • Action: Introduce 2.2 equivalents of ethyl iodide dropwise. Stir for 4 hours at room temperature.

    • Causality: Ethyl iodide acts as a "soft" electrophile, perfectly matching the "soft" thiolate nucleophile according to Hard-Soft Acid-Base (HSAB) theory, ensuring rapid S-alkylation rather than N-alkylation on the pyridine ring.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The complete disappearance of the polar starting material and the emergence of a strong UV-active spot at Rf​≈0.45 confirms the reaction's completion.

  • Workup and Isolation:

    • Action: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Synthesis A 2-Pyridylacetonitrile + CS2 B Dithiolate Intermediate (Base: K2CO3 / DMSO) A->B Deprotonation C S-Alkylation (+ 2 equiv. Ethyl Iodide) B->C Nucleophilic Attack D 3,3-Di(ethylthio)-2- (2-pyridyl)acrylonitrile C->D C-S Bond Formation

Figure 1: Step-by-step synthetic workflow for the generation of the ketene dithioacetal.

High-Resolution 1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a fascinating study in molecular geometry and electronic effects. The molecule is a classic "push-pull" alkene . The electron-donating ethylthio groups "push" electron density into the π -system, while the strongly electron-withdrawing cyano and pyridyl groups "pull" it.

The Causality of Magnetic Non-Equivalence

This push-pull dynamic imparts significant double-bond character to the C-S bonds and severely restricts rotation around the central C=C bond. Consequently, the molecule is locked into a rigid planar conformation.

Because the environment on the right side of the double bond is asymmetric (a cyano group vs. a 2-pyridyl group), the two ethylthio groups on the left side are placed in distinct magnetic environments. One ethylthio group is permanently cis to the cyano group, while the other is permanently cis to the 2-pyridyl group. This spatial fixedness dictates that the two ethyl groups are chemically and magnetically non-equivalent , resulting in two distinct sets of quartets and triplets.

NMR_Logic Root 1H NMR Non-Equivalence in Ketene Dithioacetals Branch1 Push-Pull C=C System (Restricted Rotation) Root->Branch1 Branch2 Asymmetric Environment (Cyano vs. Pyridyl) Root->Branch2 Leaf1 Distinct -SCH2- Quartets (~2.95 & 3.10 ppm) Branch1->Leaf1 Leaf2 Distinct -CH3 Triplets (~1.25 & 1.35 ppm) Branch1->Leaf2 Branch2->Leaf1 Branch2->Leaf2

Figure 2: Logical causality tree explaining the magnetic non-equivalence of the ethylthio groups.

Quantitative Data Presentation

The table below summarizes the expected 1 H NMR signals (typically recorded in CDCl 3​ at 400 MHz). The pyridine ring protons exhibit characteristic splitting patterns due to ortho, meta, and para couplings relative to the nitrogen heteroatom.

Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
H-6' (Py) ~8.60ddd4.8, 1.8, 0.91HPyridine C6-H (Highly deshielded, adjacent to N)
H-4' (Py) ~7.75td7.7, 1.81HPyridine C4-H (Para to N)
H-3' (Py) ~7.60dt7.7, 1.01HPyridine C3-H (Adjacent to the alkene attachment)
H-5' (Py) ~7.20ddd7.7, 4.8, 1.01HPyridine C5-H (Meta to N, most shielded aromatic)
-SCH 2​
  • (a)
~3.10q7.42HEthylthio methylene (Deshielded by proximity to Py)
-SCH 2​
  • (b)
  • ~2.95q7.42HEthylthio methylene (Shielded relative to group 'a')
    -CH 3​ (a) ~1.35t7.43HEthylthio methyl (Coupled to methylene 'a')
    -CH 3​ (b) ~1.25t7.43HEthylthio methyl (Coupled to methylene 'b')

    Note: Exact chemical shifts may vary slightly depending on concentration and exact spectrometer calibration, but the distinct duplication of the ethyl signals ( Δδ≈0.10−0.15 ppm) is the definitive diagnostic feature of this molecule.

    Conclusion

    The synthesis and characterization of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile require a deep understanding of physical organic chemistry principles. By recognizing the push-pull electronic nature of the ketene dithioacetal core, researchers can accurately predict and interpret the complex, non-equivalent 1 H NMR splitting patterns. Utilizing the self-validating protocols outlined above ensures that this critical intermediate can be reliably generated for downstream pharmaceutical applications.

    References

    • Source: National Institute of Informatics (NII)
    • Title: One-Pot Synthesis of Polysubstituted Pyridine Derivatives Using Ketene Dithioacetals Source: ResearchGate URL
    • Title: 2-Amino-2-(pyridin-3-yl)
    Exploratory

    An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3,3-Di(eth...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: A Senior Application Scientist

    Abstract

    This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, a molecule of interest in synthetic chemistry and potentially in drug discovery. We will delve into the core principles of its ionization and fragmentation, offering a logical and experience-driven approach to method development. This document is structured to provide not just a protocol, but a deeper understanding of the causality behind the analytical choices, ensuring a robust and self-validating methodology for researchers.

    Introduction: The Analytical Imperative

    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (CAS 175204-16-7) is a compound featuring a unique combination of a pyridine ring, an acrylonitrile moiety, and a ketene dithioacetal functional group. The structural elucidation and purity assessment of such molecules are paramount in research and development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification, characterization of related impurities, and for its potential use in metabolic or degradation studies.

    The molecular structure, with its multiple heteroatoms (N and S) and a conjugated system, presents specific characteristics that influence its behavior in the mass spectrometer. The presence of the basic pyridine nitrogen makes it an excellent candidate for electrospray ionization in positive ion mode, while the thioether linkages provide sites for characteristic fragmentation pathways.

    Foundational Knowledge: Molecular Formula and Mass

    A critical first step in any mass spectrometry analysis is the precise determination of the molecular weight. For 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, the molecular formula is C₁₂H₁₄N₂S₂.

    PropertyValue
    Molecular Formula C₁₂H₁₄N₂S₂
    Average Molecular Weight 250.38 g/mol
    Monoisotopic Molecular Weight 250.060 g/mol

    The monoisotopic mass is the key value for high-resolution mass spectrometry (HRMS), allowing for precise mass measurements and subsequent molecular formula confirmation.

    Experimental Approach: A Step-by-Step Protocol

    This section outlines a detailed workflow for the analysis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile using liquid chromatography-mass spectrometry (LC-MS).

    Sample Preparation
    • Solvent Selection : Dissolve the compound in a solvent compatible with reversed-phase liquid chromatography, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL to create a stock solution.

    • Working Solution : Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The addition of formic acid is crucial for promoting protonation of the pyridine nitrogen.

    Liquid Chromatography Parameters
    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A : Water + 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

    • Gradient : A generic gradient can be employed, starting with a low percentage of organic phase and ramping up to elute the compound. For example:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B

    • Flow Rate : 0.3 mL/min

    • Injection Volume : 1-5 µL

    Mass Spectrometry Parameters
    • Ionization Mode : Positive Electrospray Ionization (ESI+) is the recommended technique due to the presence of the basic pyridine nitrogen, which is readily protonated.

    • Mass Analyzer : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is ideal for accurate mass measurements. A triple quadrupole (QqQ) instrument is well-suited for targeted quantification and fragmentation studies.

    • Full Scan (MS1) Parameters :

      • Mass Range : m/z 50-500

      • Capillary Voltage : 3.5 - 4.5 kV

      • Source Temperature : 120-150 °C

      • Desolvation Gas Temperature : 350-450 °C

      • Desolvation Gas Flow : 600-800 L/hr

    • Tandem Mass Spectrometry (MS/MS or MS²) Parameters :

      • Precursor Ion Selection : Isolate the protonated molecule, [M+H]⁺, at m/z 251.067.

      • Collision Energy : A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions. The optimal collision energy should be determined experimentally to maximize the information obtained from the fragmentation spectrum.

      • Collision Gas : Argon is typically used.

    Data Interpretation: Deciphering the Fragmentation Pattern

    The fragmentation of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile in the gas phase provides a unique fingerprint for its structural confirmation. The following section proposes a logical fragmentation pathway based on the known fragmentation of related chemical moieties.

    The primary ion observed in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, with an expected m/z of 251.067. The subsequent fragmentation (MS/MS) of this precursor ion is likely to proceed through several key pathways:

    Proposed Fragmentation Pathways for [M+H]⁺ of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    fragmentation_pathway cluster_0 Loss of Ethylene cluster_1 Loss of Ethyl Radical cluster_2 Loss of Ethanethiol cluster_3 Loss of Pyridine M [M+H]⁺ m/z 251.067 F1 [M+H - C₂H₄]⁺ m/z 223.036 M->F1 - C₂H₄ (28.031 Da) F2 [M+H - •C₂H₅]⁺ m/z 222.028 M->F2 - •C₂H₅ (29.039 Da) F3 [M+H - C₂H₅SH]⁺ m/z 189.027 M->F3 - C₂H₅SH (62.014 Da) F4 [M+H - C₅H₅N]⁺ m/z 172.012 M->F4 - C₅H₅N (79.042 Da) F1->F3 - C₂H₅SH (62.014 Da) F2->F3 - C₂H₅S• (61.006 Da)

    Caption: Proposed Fragmentation Pathways

    Key Fragmentation Events:
    • Loss of Ethylene (C₂H₄, 28.031 Da): A common fragmentation for ethylthio groups is the loss of a neutral ethylene molecule via a McLafferty-type rearrangement, leading to a fragment at m/z 223.036 .

    • Loss of an Ethyl Radical (•C₂H₅, 29.039 Da): Homolytic cleavage of the sulfur-ethyl bond can result in the loss of an ethyl radical, yielding an ion at m/z 222.028 .

    • Loss of Ethanethiol (C₂H₅SH, 62.014 Da): The molecule can undergo cleavage to lose a neutral ethanethiol molecule, which would produce a significant fragment ion at m/z 189.027 . This can also occur from the fragment that has already lost ethylene.

    • Cleavage of the Pyridyl Group (C₅H₅N, 79.042 Da): Fragmentation can involve the loss of the neutral pyridine ring, resulting in an ion at m/z 172.012 .

    The relative abundance of these fragments will be dependent on the collision energy applied. At lower energies, the larger fragments will be more prominent, while at higher energies, more extensive fragmentation will occur, leading to smaller fragment ions.

    Data Presentation: A Summary of Expected Ions

    Ion DescriptionProposed StructureCalculated m/z
    Protonated Molecule [C₁₂H₁₄N₂S₂ + H]⁺251.067
    Loss of Ethylene [M+H - C₂H₄]⁺223.036
    Loss of Ethyl Radical [M+H - •C₂H₅]⁺222.028
    Loss of Ethanethiol [M+H - C₂H₅SH]⁺189.027
    Loss of Pyridine [M+H - C₅H₅N]⁺172.012

    Conclusion: A Framework for Confident Analysis

    This guide has provided a comprehensive framework for the mass spectrometric analysis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile. By understanding the fundamental properties of the molecule and applying a logical, step-by-step experimental approach, researchers can confidently identify and characterize this compound. The proposed fragmentation pathways, grounded in established principles of mass spectrometry, offer a solid basis for the interpretation of tandem mass spectrometry data. This in-depth guide serves not only as a practical protocol but also as an educational tool to empower scientists in their analytical endeavors.

    References

    • Molbase. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile. [Link]

    • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (This is a foundational text in mass spectrometry and provides the basis for interpreting fragmentation patterns.) [Link]

    • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (A comprehensive resource covering the theory and practice of mass spectrometry). [Link]

    Foundational

    Spectroscopic Profiling and Synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile: A Technical Guide

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Instrumentation Context: Standardized for high-resolution FT-IR spectrometers (e.g., JASCO FT/IR-6000 series, commonly utilized in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Instrumentation Context: Standardized for high-resolution FT-IR spectrometers (e.g., JASCO FT/IR-6000 series, commonly utilized in advanced Japanese research facilities).

    Executive Summary

    Ketene dithioacetals are highly versatile, polarized building blocks extensively utilized in the synthesis of complex heterocycles and pharmaceutical intermediates . Among these, 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile stands out due to its unique "push-pull" electronic configuration. The electron-donating ethylthio groups (-SEt) "push" electron density, while the electron-withdrawing cyano (-C≡N) and 2-pyridyl groups "pull" it. This extreme polarization imparts significant single-bond character to the central C=C double bond, a phenomenon that is distinctly quantifiable via Fourier-Transform Infrared (FT-IR) spectroscopy.

    This whitepaper provides an authoritative, in-depth guide to the causality behind the FT-IR spectral shifts of this compound, supported by self-validating synthetic and analytical protocols.

    Mechanistic Synthesis Pathway

    The synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile relies on the nucleophilic addition of a carbon-centered anion to carbon disulfide, followed by a double S_N2 alkylation .

    SynthesisWorkflow A 2-Pyridylacetonitrile C Base Addition (K2CO3) Deprotonation A->C Step 1 (0 °C) B Carbon Disulfide (CS2) B->C Step 1 (0 °C) D Dithiolate Intermediate (Red/Orange Dianion) C->D Nucleophilic Addition E Ethyl Iodide (EtI) Alkylation D->E Step 2 (25 °C) F 3,3-Di(ethylthio)-2- (2-pyridyl)acrylonitrile E->F S_N2 Alkylation

    Fig 1. Step-by-step synthesis workflow of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile.
    Protocol 1: Self-Validating Synthesis Workflow

    Expertise Note: The choice of base and temperature control in Step 1 is critical to prevent the premature polymerization of the reactive ketene intermediate.

    • Initiation & Deprotonation: Dissolve 2-pyridylacetonitrile (1.0 equiv) in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C. Gradually add anhydrous potassium carbonate (K₂CO₃) (2.5 equiv) to generate the carbanion.

    • Dithiolate Formation: Slowly add carbon disulfide (CS₂) (1.2 equiv) dropwise. Maintain the temperature at 0–5 °C for 2 hours.

      • Self-Validation Check: The solution must transition to a deep red/orange color. This chromic shift visually confirms the successful formation of the highly conjugated dianion intermediate. If the solution remains pale, base deprotonation has failed; verify the anhydrous state of the DMF.

    • Alkylation: Introduce ethyl iodide (EtI) (2.2 equiv) dropwise. Allow the reaction mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Reaction Monitoring:

      • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the 2-pyridylacetonitrile spot (UV active, higher Rf​ ) and the appearance of a new, lower Rf​ spot confirms successful alkylation.

    • Quenching & Isolation: Pour the mixture into ice-cold distilled water. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

    FT-IR Spectroscopic Data & Causality

    The FT-IR spectrum of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is not merely a fingerprint; it is a direct readout of the molecule's internal electronic tug-of-war. The spectral shifts observed are highly characteristic of the extended conjugation between the electron-donating sulfur atoms and the electron-withdrawing cyano/aromatic groups .

    Logical Relationship of Spectral Shifts

    FTIRLogic Molecule Ketene Dithioacetal Core (Push-Pull System) Nitrile Cyano Group (-C≡N) Electron Withdrawing Molecule->Nitrile Pulls e- density EthylThio Ethylthio Groups (-SEt) Electron Donating Molecule->EthylThio Pushes e- density Alkene Conjugated C=C Bond Highly Polarized Molecule->Alkene Delocalization Peak1 ~2200-2215 cm⁻¹ Red-shifted due to conjugation Nitrile->Peak1 Peak3 ~2920-2980 cm⁻¹ (C-H) ~650-700 cm⁻¹ (C-S) EthylThio->Peak3 Peak4 ~1500-1550 cm⁻¹ Single-bond character Alkene->Peak4

    Fig 2. Logical relationship between the push-pull molecular structure and FT-IR peak shifts.
    Quantitative Data Summary
    Functional GroupAbsorption Range (cm⁻¹)IntensityCausality / Structural Implication
    Nitrile (-C≡N) 2200 – 2215Strong, SharpLowered from the typical ~2250 cm⁻¹ due to extended conjugation with the C=C bond and the push-pull electron delocalization, which weakens the triple bond.
    Pyridine Ring 1580 – 1600MediumCharacteristic aromatic C=N and C=C stretching; highly sensitive to the electron-withdrawing nature of the adjacent acrylonitrile group.
    Conjugated Alkene 1500 – 1550StrongMassive red-shift from an isolated alkene (~1650 cm⁻¹). The strongly polarized "push-pull" system imparts significant single-bond character to the C=C bond.
    Aliphatic C-H 2920 – 2980Weak to MedAsymmetric and symmetric stretching of the ethyl groups (-CH₂CH₃) attached to the sulfur atoms.
    Aromatic C-H 3050 – 3100WeakTypical sp² C-H stretching of the 2-pyridyl ring.
    C-S Stretch 650 – 700Weak to MedConfirms the successful S-alkylation of the dithiolate intermediate.

    Analytical Protocol: FT-IR Sample Preparation

    To ensure high-fidelity spectral acquisition without moisture interference, the KBr pellet method must be executed with strict environmental controls.

    Protocol 2: Self-Validating KBr Pellet Method
    • Desiccation: Ensure the synthesized ketene dithioacetal and spectroscopic-grade Potassium Bromide (KBr) are completely dry (stored in a vacuum desiccator).

    • Milling: Grind ~2 mg of the analyte with ~200 mg of KBr in an agate mortar until a fine, homogenous powder is achieved.

      • Self-Validation Check: The powder must flow freely and not clump. Clumping indicates the presence of ambient moisture, which will artificially inflate the 3000–3500 cm⁻¹ region (O-H stretch) and obscure critical aromatic C-H signals. If clumping occurs, discard and dry the KBr further.

    • Pressing: Transfer the mixture to a clean pellet die. Apply a pressure of 10 tons for 2–3 minutes under a vacuum to form a transparent, glass-like pellet.

    • Acquisition: Scan the pellet in the FT-IR spectrometer from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio). Background subtraction using a blank KBr pellet is mandatory to eliminate atmospheric CO₂ and residual H₂O artifacts.

    Conclusion

    The synthesis and characterization of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile provide a masterclass in the physical organic chemistry of push-pull systems. By understanding the causality behind the dramatic FT-IR spectral shifts—specifically the red-shifting of the nitrile and alkene stretching frequencies—researchers can rapidly validate the structural integrity of complex ketene dithioacetals before deploying them in downstream pharmaceutical development.

    References

    • Hagimori, M., et al. "Novel Synthesis of 4H-Quinolizine Derivatives Using Sulfonyl Ketene Dithioacetals." European Journal of Organic Chemistry, 2009.[Link]

    • Yokota, K., et al. "SYNTHESIS OF QUINOLIZINO[3,2-a]QUINOLIZINE DERIVATIVES AND THEIR FLUORESCENCE." Heterocycles, 2009.[Link]

    • Al-Ghamdi, S. N., et al. "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega, 2020.[Link]

    Exploratory

    crystal structure of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    An In-depth Technical Guide to the Crystal Structure of 3,3-Di(ethylthio)-2-(heteroaryl)acrylonitrile Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction Acrylonitrile derivatives are...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Crystal Structure of 3,3-Di(ethylthio)-2-(heteroaryl)acrylonitrile Derivatives

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Acrylonitrile derivatives are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals and functional materials.[1] Their unique electronic and structural properties, stemming from the conjugated nitrile group, make them attractive scaffolds in medicinal chemistry.[2] The incorporation of a pyridyl moiety, a common pharmacophore, can further enhance the biological activity of these molecules, leading to potential applications as anticancer, anti-inflammatory, or antimicrobial agents.[3][4] A comprehensive understanding of the three-dimensional structure of these compounds at the atomic level is paramount for rational drug design and the development of structure-activity relationships.

    This technical guide provides a detailed exploration of the crystallographic analysis of 3,3-di(ethylthio)-2-(heteroaryl)acrylonitrile derivatives, with a specific focus on the methodologies and insights gained from single-crystal X-ray diffraction studies. While the precise crystal structure for 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is not publicly available as of this writing, we will utilize the closely related analogue, 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile , as a case study to illustrate the core principles and experimental workflows.[5] The insights derived from this analogue provide a robust framework for understanding the structural characteristics of this class of compounds.

    Synthesis and Crystallization

    The synthesis of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile is typically achieved through a condensation reaction. The product can then be purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF), to yield single crystals of sufficient quality for X-ray diffraction analysis.[5]

    Experimental Protocol: Crystallization
    • Dissolution: Dissolve the purified compound in a minimal amount of hot solvent (e.g., petroleum ether).

    • Filtration: Hot-filter the solution to remove any insoluble impurities.

    • Slow Cooling: Allow the filtrate to cool slowly to room temperature. The slow cooling process is crucial for the formation of large, well-ordered crystals.

    • Crystal Growth: If crystals do not form upon cooling, further slow evaporation of the solvent at room temperature can be employed.

    • Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor and washed with a small amount of cold solvent.

    Single-Crystal X-ray Diffraction Analysis

    Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

    Workflow for Crystal Structure Determination

    G cluster_0 Crystal Selection & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation a Select a suitable single crystal b Mount on a goniometer head a->b c Mount in diffractometer b->c d Collect diffraction data c->d e Process data (integration, scaling) d->e f Solve the structure (e.g., direct methods) e->f g Refine the structure f->g h Analyze molecular geometry g->h i Investigate intermolecular interactions h->i j Validate the structure i->j

    Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

    Crystallographic Data for 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile

    The following table summarizes the key crystallographic data for the analogue compound, providing a quantitative description of its crystal structure.[5]

    ParameterValue
    Chemical FormulaC₁₄H₁₄N₂S₃
    Formula Weight306.47
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)11.16(4)
    b (Å)13.9(2)
    c (Å)15.1(2)
    β (°)11.16(4)
    Volume (ų)Not reported in the provided abstract
    Z4
    Calculated Density (g/cm³)Not reported in the provided abstract
    Absorption Coeff. (mm⁻¹)Not reported in the provided abstract
    F(000)Not reported in the provided abstract

    Molecular and Crystal Structure Insights

    Molecular Geometry

    The molecular structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile reveals significant non-planarity in the acrylonitrile moiety.[5] The torsion angles around the C=C double bond deviate from ideal planarity, which is likely a consequence of steric hindrance between the bulky ethylthio groups and the benzothiazole ring system. A notable feature is the wide C—C(CN)=C bond angle of 129.40(12)°, which may be an adaptation to alleviate a short S···S contact.[5]

    Caption: Molecular structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile.

    Supramolecular Features and Intermolecular Interactions

    The crystal packing of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile is characterized by weak intermolecular interactions. The molecules form loose pairs across inversion centers, with the heterocyclic systems facing each other with a significant offset.[5] The shortest contact between the five-membered rings is 3.72 Å. Additionally, a potential S···π interaction is observed between a sulfur atom and the six-membered ring of a neighboring molecule, with a distance of 3.61 Å.[5]

    For a more in-depth analysis of such weak non-covalent interactions, computational methods like Hirshfeld surface analysis and PIXEL energy calculations can be employed.[2][6] These techniques allow for the visualization and quantification of intermolecular contacts, providing valuable insights into the forces that govern the crystal packing.[7][8]

    Implications for Drug Development

    The detailed structural information obtained from crystallographic studies is invaluable for drug development professionals. It provides a precise understanding of the molecule's conformation, which is crucial for designing ligands that can effectively bind to biological targets. Furthermore, the analysis of intermolecular interactions can inform the design of crystal forms with desired physicochemical properties, such as solubility and stability.[9] The presence of moieties like the pyridyl and acrylonitrile groups suggests potential for a range of biological activities, and a solid-state structural understanding is a key component in the journey from a lead compound to a viable drug candidate.[3][10]

    Conclusion

    This technical guide has outlined the key aspects of determining and analyzing the crystal structure of 3,3-di(ethylthio)-2-(heteroaryl)acrylonitrile derivatives, using 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile as a representative example. From synthesis and crystallization to the intricacies of molecular geometry and supramolecular assembly, a thorough crystallographic investigation provides fundamental knowledge that is critical for advancing research in medicinal chemistry and materials science. The methodologies and insights presented here serve as a robust foundation for researchers and scientists working with this important class of compounds.

    References

    • Weak noncovalent interactions in two positional isomers of acrylonitrile derivatives: inputs from PIXEL energy, Hirshfeld surface and QTAIM analyses. Frontiers.
    • X-ray diffraction. The Royal Society of Chemistry.
    • Quantitative analysis of weak non-covalent interactions in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile. PMC.
    • Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights. PubMed.
    • Synthesis of (a) 2-(2-diisopropylamino ethyl) 3,3-dimethyl 2-(2-pyridyl) pentane-dinitrile.
    • Applications of Picolinonitrile Compounds in Drug Discovery: Applic
    • Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.
    • Insights into the chemistry and therapeutic potential of acrylonitrile deriv
    • From intermolecular interactions to structures and properties of a novel cocrystal explosive: a first-principles study. PubMed.
    • X-ray Diffraction (XRD) - Overview. Malvern Panalytical.
    • Recent Advances in Pyrimidine-Based Drugs. PMC.
    • How to Analyze Drugs Using X-ray Diffraction.
    • Pyridones in drug discovery: Recent advances.
    • Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. PMC.
    • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz

    Sources

    Foundational

    The Architecture of Polarized Alkenes: A Comprehensive Technical Guide to 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry Executive Summary In the realm of modern heterocyclic synthesis, polarized...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry

    Executive Summary

    In the realm of modern heterocyclic synthesis, polarized alkenes—specifically ketene dithioacetals—serve as highly versatile, multi-electrophilic synthons[1]. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a privileged member of this class, characterized by a unique "push-pull" electronic system. The electron-donating ethylthio groups at the β-carbon and the strongly electron-withdrawing cyano and 2-pyridyl groups at the α-carbon create a highly polarized C=C double bond. This guide deconstructs the physical properties, chemical reactivity, and standardized synthetic protocols for this compound, providing a self-validating framework for its application in drug discovery.

    Structural & Physicochemical Profiling

    The structural integrity of 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile is dictated by the steric encumbrance between the bulky ethylthio moieties and the rigid 2-pyridyl ring. Crystallographic studies on closely related analogs, such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylthio)acrylonitrile, reveal that the double-bond system of the acrylonitrile moiety is significantly non-planar[2]. This non-planarity is a thermodynamic compromise to avoid short S···S and S···N steric clashes, fundamentally influencing its reactivity profile[2].

    Table 1: Physicochemical Properties
    PropertyValue / DescriptionAnalytical Causality
    Molecular Formula C₁₂H₁₄N₂S₂Derived from active methylene + CS₂ + 2 EtI.
    Molecular Weight 250.38 g/mol Confirmed via LC-MS (M+H⁺ peak at 251.1).
    Physical State Pale yellow crystalline solidExtended conjugation through the push-pull system[3].
    Solubility Profile Soluble in DMF, DMSO, DCMHigh lipophilicity driven by the diethylthioether groups.
    Interplanar Angle ~11–15° (Extrapolated)Steric repulsion between the cis-ethylthio and pyridyl groups[2].
    Table 2: Diagnostic Spectroscopic Data
    TechniqueKey SignalsStructural Assignment
    FT-IR (KBr) ~2213 cm⁻¹C≡N (Nitrile) stretching vibration[2].
    FT-IR (KBr) ~1502 cm⁻¹C=C (Alkene) / C=N stretching[2].
    ¹H NMR (DMSO-d₆) δ 1.27–1.34 (t, 6H)Methyl protons of the two ethylthio groups[3].
    ¹H NMR (DMSO-d₆) δ 3.16–3.23 (q, 4H)Methylene protons of the two ethylthio groups[3].
    ¹H NMR (DMSO-d₆) δ 7.30–8.60 (m, 4H)Aromatic protons of the 2-pyridyl ring.

    Synthetic Methodology & Mechanistic Pathway

    The synthesis of 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile relies on the dithiocarboxylation of an active methylene compound, followed by tandem alkylation[3]. As a Senior Application Scientist, I emphasize that the success of this protocol hinges on the strict exclusion of moisture during the base-mediated enolate formation to prevent premature hydrolysis of the carbon disulfide (CS₂) reagent.

    Step-by-Step Experimental Protocol

    Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure mechanistic fidelity.

    • Deprotonation (Enolate Generation):

      • Suspend finely powdered potassium hydroxide (KOH, 2.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO, 10 mL/mmol) under an inert nitrogen atmosphere.

      • Add 2-pyridylacetonitrile (1.0 equivalent) dropwise at 0–5 °C.

      • Causality: Low temperature prevents the dimerization of the active methylene. The solution will turn deep red/orange, indicating the formation of the resonance-stabilized carbanion.

    • Dithiocarboxylation:

      • Introduce carbon disulfide (CS₂, 1.2 equivalents) slowly to the reaction mixture while maintaining the temperature below 10 °C.

      • Stir for 2 hours.

      • IPC: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material and the formation of a baseline-bound enedithiolate dianion.

    • Tandem Alkylation:

      • Add ethyl iodide (EtI, 2.2 equivalents) dropwise. Ensure vigorous stirring.

      • Causality: The thiolate anions are highly nucleophilic; the addition of an alkyl halide triggers a rapid Sₙ2 displacement, trapping the intermediate as the ketene dithioacetal[3].

      • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Workup & Purification:

      • Quench the reaction by pouring it into crushed ice-water.

      • Extract the aqueous layer with dichloromethane (DCM, 3 × 20 mL). Wash the combined organic layers with brine to remove residual DMSO.

      • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol/DMF to yield pale yellow crystals[2].

    Mechanistic Visualization

    Fig 1. Mechanistic pathway for the synthesis of the ketene dithioacetal.

    Chemical Reactivity & Heterocyclic Derivatization

    The synthetic utility of 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile lies in the extreme electrophilicity of its β-carbon. The push-pull dynamic leaves the β-carbon highly susceptible to nucleophilic attack, making it a premier template for the construction of complex heterocycles[1].

    Addition-Elimination Dynamics

    When exposed to primary amines or alcohols, the molecule undergoes an initial Michael-type addition at the β-carbon. The resulting tetrahedral intermediate collapses, expelling an ethanethiolate anion (which subsequently abstracts a proton to form ethanethiol, a volatile byproduct). This mono-displacement yields polarized N,S-acetals or O,S-acetals[1].

    Annulation and Fused Systems

    The presence of the 2-pyridyl group introduces a secondary reactive site. When reacted with bifunctional nucleophiles (e.g., hydrazine hydrate or guanidine), an initial displacement of one ethylthio group is followed by an intramolecular cyclization. Furthermore, the pyridyl nitrogen itself can act as an internal nucleophile. Under specific basic or transition-metal-catalyzed conditions, the ketene dithioacetal can undergo intramolecular cyclization with tethered active methylene compounds to form functionalized 4H-quinolizine derivatives[4]. In these reactions, the remaining alkylthio group is often eliminated or replaced to finalize the aromatic or conjugated ring system[4].

    Fig 2. Divergent reactivity pathways driven by the electrophilic β-carbon.

    Applications in Drug Development

    Ketene dithioacetals bearing heteroaryl groups are not merely synthetic curiosities; they are foundational scaffolds in medicinal chemistry. The ability to systematically replace the ethylthio groups allows for the rapid generation of structure-activity relationship (SAR) libraries.

    Compounds derived from 2-heteroaryl-3,3-bis(alkylthio)acrylonitriles have demonstrated potent biological activities. For instance, pyridine-based sulfonamides synthesized via these intermediates exhibit significant antiviral (e.g., against HSV-1) and antimicrobial properties, alongside targeted enzyme inhibition characteristics (such as Hsp90α inhibition)[3]. By utilizing 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile, drug development professionals can access novel triazolopyridines, quinolizines, and pyrazolo-pyridines that are otherwise synthetically challenging to construct.

    References

    • [2] Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. IUCr Journals. URL:[Link]

    • [3] Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. URL:[Link]

    • [4] Novel Synthesis of 4H-Quinolizine Derivatives Using Sulfonyl Ketene Dithioacetals. Heterocycles / NII. URL: [Link]

    • [1] Molecular Diversity through Novel Organosulfur Synthons: Versatile Templates for Heterocycle Synthesis. Chimia. URL:[Link]

    Sources

    Exploratory

    thermal stability and decomposition of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    Thermal Stability and Decomposition Kinetics of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile: A Mechanistic Whitepaper Executive Summary The compound 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile represents a highly funct...

    Author: BenchChem Technical Support Team. Date: March 2026

    Thermal Stability and Decomposition Kinetics of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile: A Mechanistic Whitepaper

    Executive Summary

    The compound 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile represents a highly functionalized ketene dithioacetal. Structurally, it is classified as a "push-pull" alkene, where the electron-donating ethylthio groups (-SEt) and the electron-withdrawing cyano (-CN) and 2-pyridyl groups create a highly polarized π -conjugated system. Understanding the thermal stability of such complex active pharmaceutical ingredient (API) intermediates or advanced materials is critical for determining their processing windows, storage conditions, and safety profiles. This whitepaper provides an in-depth mechanistic analysis of its thermal decomposition and outlines a self-validating analytical workflow for empirical characterization.

    Structural Dynamics: The Push-Pull Ketene Dithioacetal System

    The intrinsic thermal stability of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is dictated by its unique electronic topology. The sulfur atoms in the two ethylthio groups at the β -position donate lone-pair electron density ("push") across the vinylic bridge toward the highly electronegative cyano and 2-pyridyl groups at the α -position ("pull").

    This extended electron delocalization significantly alters the molecule's bond dissociation energies (BDEs). Allowance for π -electron delocalization leads to the central C=C double bond becoming highly polarized; its π -bond order is reduced, while the corresponding bond orders of the adjacent C-S and C-C single bonds are increased[1]. Consequently, the molecule exhibits remarkable ground-state thermal stability, often resisting degradation until temperatures exceed 200 °C[1]. However, this polarization also dictates the exact sequence of bond scission when the thermal threshold is finally breached.

    Mechanistic Stages of Thermal Decomposition

    Primary Degradation: Thioether Cleavage (220 °C – 280 °C)

    When subjected to thermal stress in an inert atmosphere, the weakest links in the molecule are the peripheral S−CH2​CH3​ bonds. Thermolysis of thioether derivatives typically initiates via the cleavage of the C-S(alkyl) bond[2]. Because the vinylic C-S bond is strengthened by the push-pull resonance, cleavage preferentially occurs at the alkyl C-S bond. This process generally proceeds via homolytic scission or a concerted β -elimination mechanism, resulting in the release of volatile sulfur-containing species such as ethanethiol, ethylene, or ethyl radicals[2].

    Secondary Degradation: Acrylonitrile Backbone and Pyridyl Ring Fragmentation (300 °C – 450 °C)

    Following the volatilization of the ethylthio appendages, the remaining electron-deficient backbone becomes highly reactive. Acrylonitrile derivatives are well-documented to undergo complex, thermally induced cyclization and cross-linking at elevated temperatures, often manifesting as an exothermic event on a Differential Scanning Calorimeter (DSC)[3]. As temperatures exceed 300 °C, the cyclized intermediates undergo aggressive backbone scission, releasing hydrogen cyanide (HCN) and fragmented pyridine derivatives[4].

    Final Carbonization (> 500 °C)

    At extreme temperatures, the residual nitrogen-doped carbon matrix undergoes complete dehydrogenation and aromatization, leaving behind a stable carbonaceous char[3].

    Fig 1. Mechanistic thermal decomposition pathway of the push-pull acrylonitrile derivative.

    Self-Validating Experimental Protocol: Hyphenated TGA-DSC-EGA

    To empirically validate the thermal stability of this compound, a standard Thermogravimetric Analysis (TGA) is insufficient, as mass loss alone cannot identify which functional group is degrading. Therefore, a self-validating workflow utilizing TGA coupled with Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) is required[5].

    Rationale and Causality
    • Inert Atmosphere ( N2​ or Argon): Prevents premature oxidative degradation from masking the intrinsic thermal homolysis of the C-S bonds[5].

    • Heating Rate (10 °C/min): Provides an optimal balance. Faster rates cause thermal lag and overlap of distinct decomposition stages, while slower rates may induce artificial annealing or solid-state polymerization[4].

    • Hyphenated MS: Directly correlates the mass loss step in the TGA to the exact structural moiety being cleaved by detecting the m/z of the effluent gas in real-time[2].

    Step-by-Step Methodology
    • System Calibration (The Self-Validation Step):

      • Run a baseline blank with an empty alumina crucible to establish thermal drift.

      • Run a standard sample of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ). Verify that the three distinct mass loss events (water, CO, and CO2​ ) occur at the exact theoretical temperatures. This validates the balance, thermocouple, and MS transfer line.

    • Sample Preparation:

      • Weigh exactly 5.0 – 10.0 mg of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile into an alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic interference with the sulfur moieties.

    • Purge Phase:

      • Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 30 minutes prior to heating to ensure a strictly anaerobic environment.

    • Thermal Ramp:

      • Heat the sample from 25 °C to 800 °C at a strictly controlled rate of 10 °C/min.

    • Data Acquisition:

      • Continuously record TGA (mass loss), DTG (derivative mass loss), and DSC (heat flow).

      • Route the exhaust through a heated transfer line (held at 200 °C to prevent condensation of heavy volatiles) into the Mass Spectrometer.

    • EGA Analysis:

      • Monitor specific ion channels: m/z 62 (Ethanethiol), m/z 28 (Ethylene), m/z 27 (HCN), and m/z 79 (Pyridine).

    Quantitative Thermal Data Summary

    The following table summarizes the theoretical quantitative data profile expected from the TGA-DSC-MS analysis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, synthesized from the known behavior of analogous push-pull ketene dithioacetals and polyacrylonitrile derivatives[2][3][4].

    Decomposition StageTemp. Range (°C)Expected Mass Loss (%)DSC ProfileEvolved Volatiles (m/z)Mechanistic Event
    Stage I 220 – 280~25 – 30%Endothermic m/z 62 (EtSH), m/z 28 ( C2​H4​ )C-S bond homolysis / β -elimination
    Stage II 300 – 450~40 – 50%Exothermic shift m/z 27 (HCN), m/z 79 (Pyridine)Acrylonitrile cyclization & backbone scission
    Stage III > 500N/A (Residual)Broad ExothermN/ACarbonaceous char formation

    Sources

    Foundational

    electrophilic and nucleophilic sites of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    Electrophilic and Nucleophilic Profiling of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile: A Push-Pull Alkene Framework for Advanced Heterocyclic Synthesis Executive Summary In the realm of advanced organic synthesis and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Electrophilic and Nucleophilic Profiling of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile: A Push-Pull Alkene Framework for Advanced Heterocyclic Synthesis

    Executive Summary

    In the realm of advanced organic synthesis and drug development, ketene dithioacetals represent a highly versatile class of building blocks. Specifically, 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile operates as a sophisticated "push-pull" alkene. By integrating electron-donating ethylthio groups with electron-withdrawing cyano and 2-pyridyl moieties, this molecule exhibits a highly polarized carbon-carbon double bond. This technical guide deconstructs the structural architecture of this compound, mapping its ambident electrophilic and nucleophilic sites, and provides field-proven, self-validating protocols for leveraging its reactivity in the synthesis of complex heterocycles, such as fluorescent quinolizine derivatives.

    Structural and Electronic Architecture

    The reactivity of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is dictated by its push-pull electronic distribution[1].

    • The "Push" (Donor) Terminus: The two ethylthio (-SEt) groups at the β-carbon (C3) donate electron density through the resonance of sulfur's lone pairs.

    • The "Pull" (Acceptor) Terminus: The cyano (-CN) and 2-pyridyl groups at the α-carbon (C2) forcefully withdraw electron density via both inductive and resonance effects.

    This dynamic creates a highly polarized central C=C bond, best represented by a zwitterionic resonance structure where C3 bears a partial positive charge ( δ+ ) and C2 bears a partial negative charge ( δ− ). This polarization effectively breaks the traditional symmetry of alkenes, establishing distinct, highly predictable sites for both electrophilic and nucleophilic engagement.

    PushPull cluster_0 Neutral Form cluster_1 Zwitterionic Form (Push-Pull) A (EtS)₂C=C(CN)(2-Py) B (EtS)₂C⁺-C⁻(CN)(2-Py) A->B Electron Delocalization C β-Carbon (C3) Electrophilic Center B->C Addition-Elimination D α-Carbon (C2) Nucleophilic Center B->D Electrophile Trapping E Pyridine Nitrogen Coordination Site B->E Metal Binding

    Fig 1. Electronic delocalization and reactive site mapping of the push-pull alkene framework.

    Electrophilic Sites: Mechanisms and Reactivity

    The molecule features two primary domains for nucleophilic attack, prioritized by their electrostatic potential and steric accessibility.

    The β-Carbon (C3) - Primary Electrophile: Due to the intense electron withdrawal from the C2 substituents, C3 is highly electrophilic. When a nucleophile (such as an amine, alkoxide, or carbanion) attacks C3, the molecule undergoes a classic addition-elimination sequence[2]. The intermediate tetrahedral species expels an ethylthiolate anion (-SEt), resulting in a net vinylic substitution. This is the foundational mechanism for converting ketene dithioacetals into ketene N,S-acetals or N,N-acetals.

    The Cyano Carbon - Secondary Electrophile: While less reactive than C3 under standard mild basic conditions, the cyano carbon can act as an electrophile when subjected to strong organometallic reagents (e.g., Grignard reagents) or under aggressive hydration conditions, converting the nitrile into a ketone or amide, respectively.

    Nucleophilic Sites: Mechanisms and Reactivity

    Conversely, the molecule acts as a nucleophile or coordinating ligand through several distinct sites.

    The Pyridine Nitrogen: The lone pair on the 2-pyridyl nitrogen is a potent nucleophile. In the context of heterocyclic synthesis, once a nucleophile attacks C3, the resulting intermediate often undergoes an intramolecular cyclization where the pyridine nitrogen attacks a newly formed electrophilic center, yielding fused polycyclic systems like quinolizines[3].

    The α-Carbon (C2): In its zwitterionic resonance state, C2 holds a partial negative charge. While sterically hindered by the bulky 2-pyridyl and cyano groups, it can theoretically trap highly reactive, small electrophiles, though this pathway is often outcompeted by heteroatom reactivity.

    The Sulfur Atoms: The ethylthio sulfur atoms are weakly nucleophilic. They can be targeted by oxidizing agents (like mCPBA) to form sulfoxides or sulfones. This transformation is highly strategic: oxidizing the -SEt group converts it into an exceptional leaving group, drastically lowering the activation energy required for subsequent nucleophilic substitution at C3.

    Data Presentation: Reactivity Matrix

    The following table summarizes the quantitative and qualitative reactivity profiles of the molecule's distinct sites:

    Reactive SiteElectronic NaturePrimary RoleTypical ReagentsResulting Motif
    β-Carbon (C3) Highly Electrophilic ( δ+ )Susceptible to nucleophilic attackAmines, Alkoxides, Active MethylenesKetene N,S-acetals, Annulated rings
    α-Carbon (C2) Mildly Nucleophilic ( δ− )Electrophile trappingHalogens, Carbon electrophilesα-Substituted derivatives
    Pyridine Nitrogen Nucleophilic / ChelatingIntramolecular cyclization / Metal bindingInternal electrophiles, Transition metalsQuinolizines, Metal complexes
    Cyano Carbon ElectrophilicAddition reactionsGrignard reagents, Hydration catalystsKetones, Amides
    Sulfur Atoms Weakly NucleophilicOxidationOxidizing agents (mCPBA, H₂O₂)Sulfoxides, Sulfones

    Experimental Workflows and Protocols

    To leverage this molecule effectively, strict control over reaction conditions is required. The following protocols detail the synthesis of the core framework and its subsequent application in annulation.

    Protocol 1: One-Pot Synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    Causality & Design: The synthesis relies on the double deprotonation of 2-pyridylacetonitrile, followed by condensation with carbon disulfide (CS₂) and subsequent double S-alkylation[4]. The choice of Dimethyl Sulfoxide (DMSO) as a solvent is critical; as a polar aprotic solvent, it leaves the intermediate carbanion and thiolate poorly solvated, dramatically enhancing their nucleophilicity. Potassium carbonate (K₂CO₃) is utilized as a mild base to prevent the polymerization of the highly reactive intermediates that stronger bases (like NaH) might trigger.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 10.0 mmol of 2-pyridylacetonitrile in 25 mL of anhydrous DMSO.

    • Deprotonation: Add 25.0 mmol of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the carbanion.

    • Condensation: Chill the mixture to 0 °C. Add 12.0 mmol of carbon disulfide (CS₂) dropwise. A deep red/orange color indicates the formation of the intermediate dithiolate. Stir for 1 hour at room temperature.

    • Alkylation: Cool the mixture back to 0 °C and add 22.0 mmol of ethyl iodide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench & Extract: Pour the mixture into 100 mL of ice water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Self-Validation: The protocol is self-validating via NMR spectroscopy. The complete disappearance of the highly deshielded methylene protons of 2-pyridylacetonitrile (~4.0 ppm) and the emergence of characteristic ethyl quartets (~2.9 ppm) and triplets (~1.3 ppm) confirm successful double S-alkylation.

    Protocol 2: Cascade Annulation to Fluorescent Quinolizine Derivatives

    Causality & Design: By reacting the synthesized ketene dithioacetal with an active methylene compound, a cascade sequence is initiated. Initial nucleophilic attack at the electrophilic C3 displaces one ethylthio group. The intermediate then undergoes an intramolecular cyclization driven by the nucleophilic attack of the pyridine nitrogen onto the newly formed ester/nitrile moiety, yielding a rigid, conjugated 4H-quinolizine core[3].

    Workflow N1 2-Pyridylacetonitrile + CS₂ N2 Deprotonation Base: K₂CO₃ in DMSO N1->N2 N3 Alkylation Reagent: Ethyl Iodide N2->N3 Thiolate Formation N4 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (Ketene Dithioacetal Core) N3->N4 S-Alkylation N6 Cascade Annulation Nucleophilic Attack at C3 + Cyclization N4->N6 N5 Active Methylene Compound N5->N6 N7 Fluorescent Quinolizine Derivative N6->N7 Desulfurization

    Fig 2. Experimental workflow for the synthesis and subsequent annulation of the ketene dithioacetal.

    Step-by-Step Methodology:

    • Reaction Setup: Combine 1.0 eq of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile and 1.2 eq of an active methylene compound (e.g., ethyl cyanoacetate) in anhydrous ethanol.

    • Base Addition: Add 2.0 eq of K₂CO₃. Reflux the mixture under N₂ for 8–12 hours.

    • Isolation: Cool the reaction to room temperature. The product often precipitates directly from the ethanolic solution. Filter the precipitate and wash with cold ethanol.

    • Self-Validation: Validation is achieved visually and spectroscopically. The formation of the extended conjugated quinolizine system is self-validating through the emergence of distinct solid-state fluorescence (typically emitting in the red/orange spectrum, ~576 nm) and a significant bathochromic shift in UV-Vis absorption, confirming successful ring closure.

    Conclusion

    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a textbook example of how push-pull electronic modulation can be harnessed to direct complex organic syntheses. By understanding the distinct electrophilic nature of the β-carbon and the latent nucleophilicity of the pyridine nitrogen, researchers can deploy this molecule as a highly predictable, multi-functional building block for the generation of advanced heterocyclic libraries, fluorescent dyes, and novel pharmacophores.

    References

    • Push-pull alkenes: structure and π-electron distribution Source: SciSpace URL
    • Ketene dithioacetals in Organic Synthesis Source: ResearchGate URL
    • Source: NII.ac.
    • One-Pot Synthesis of Polysubstituted Pyridine Derivatives Using Ketene Dithioacetals Source: ResearchGate URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Michael Addition and Annulation Reactions of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile in Heterocyclic Synthesis

    Executive Summary The synthesis of complex, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a highly versatile α -cyano ketene dithioacetal that serve...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of complex, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a highly versatile α -cyano ketene dithioacetal that serves as a powerful C3​ synthon. Due to its highly polarized "push-pull" electronic configuration, it readily undergoes Michael addition-elimination reactions with various binucleophiles. This application note provides an authoritative guide on the mechanistic causality, experimental workflows, and self-validating protocols for utilizing this reagent to synthesize pyrazoles, pyrimidines, and complex pyridine scaffolds[1].

    Physicochemical & Mechanistic Profiling

    The "Push-Pull" Electronic Architecture

    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile features two electron-donating ethylthio groups at the β -position ( C3​ ) and two strongly electron-withdrawing groups (cyano and 2-pyridyl) at the α -position ( C2​ ).

    • Causality of Electrophilicity: The resonance donation from the sulfur atoms is overpowered by the extreme electron-withdrawing inductive and resonance effects of the cyano and pyridyl moieties. This renders the C3​ carbon highly electrophilic and susceptible to nucleophilic attack[2].

    • Leaving Group Dynamics: Unlike simple alkenes, ketene dithioacetals possess built-in leaving groups. Following the initial 1,4-Michael addition, the intermediate carbanion expels an ethylthiolate anion (protonated to ethanethiol, EtSH), restoring conjugation and driving the reaction forward thermodynamically[3].

    Mechanistic Trajectory: Aza-Michael Addition to Annulation

    When reacted with binucleophiles such as hydrazine or amidines, the reaction proceeds via a predictable cascade:

    • Aza-Michael Addition: The primary amine attacks the C3​ position.

    • Elimination: Expulsion of EtSH yields an N,S-acetal intermediate.

    • Intramolecular Cyclization: The secondary nucleophilic site attacks the adjacent cyano group (forming an exocyclic imine that tautomerizes to an amine) or displaces the second ethylthio group, yielding fully aromatized heterocycles[4].

    Mechanism A 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (Michael Acceptor) B Nucleophilic Attack (Hydrazine) at C3 Position A->B + NH2NH2 C Tetrahedral Intermediate (Stabilized by CN & Pyridyl) B->C Aza-Michael Addition D Elimination of Ethanethiol (EtSH) C->D - EtSH E N,S-Acetal Intermediate D->E F Intramolecular Cyclization (Attack on Nitrile) E->F Ring Closure G Tautomerization F->G H 5-Amino-4-(2-pyridyl)-3-(ethylthio)pyrazole (Final Product) G->H

    Mechanistic pathway of aza-Michael addition and cyclization to form substituted pyrazoles.

    Experimental Methodologies & Protocols

    The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through specific observable metrics.

    Protocol A: Synthesis of 5-Amino-3-(ethylthio)-4-(2-pyridyl)pyrazole

    This protocol utilizes hydrazine hydrate to form a pyrazole core, a privileged scaffold in medicinal chemistry[5].

    Materials:

    • 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (1.0 eq, 10 mmol)

    • Hydrazine hydrate (80% aqueous, 1.5 eq, 15 mmol)

    • Absolute Ethanol (30 mL)

    Step-by-Step Procedure:

    • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the ketene dithioacetal in 30 mL of absolute ethanol. The solution will appear bright yellow.

    • Nucleophile Addition: Cool the flask to 0 °C in an ice bath. Add hydrazine hydrate dropwise over 10 minutes.

      • Causality: Slow addition controls the exothermic initial Michael addition and prevents unwanted bis-addition side products.

    • Reflux & Validation: Attach a reflux condenser linked to a bleach trap (to neutralize the evolved ethanethiol gas). Heat the reaction to 78 °C for 4–6 hours.

      • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the bright yellow starting material spot ( Rf​=0.6 ) disappears, replaced by a highly UV-active product spot ( Rf​=0.3 ).

    • Quenching: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water. Stir vigorously for 30 minutes until a precipitate forms.

    • Isolation: Filter the solid under vacuum, wash with cold water (2 × 20 mL), and recrystallize from ethanol to yield the pure pyrazole derivative.

    Protocol B: Synthesis of Pyridopyrimidine Scaffolds via Amidines

    Reacting the dithioacetal with amidines (e.g., guanidine hydrochloride) yields pyrimidine derivatives, requiring basic conditions to liberate the free base of the nucleophile[6].

    Materials:

    • 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (1.0 eq, 5 mmol)

    • Guanidine hydrochloride (1.2 eq, 6 mmol)

    • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 10 mmol)

    • Dimethylformamide (DMF) (20 mL)

    Step-by-Step Procedure:

    • Free-Basing: Suspend guanidine hydrochloride and K2​CO3​ in 10 mL of DMF. Stir at room temperature for 30 minutes to generate free guanidine.

    • Coupling: Add a solution of the ketene dithioacetal (in 10 mL DMF) dropwise to the mixture.

    • Thermal Annulation: Heat the mixture to 100 °C for 6 hours.

      • Causality: Elevated temperatures in a polar aprotic solvent (DMF) are required to overcome the activation energy barrier for the secondary cyclization step (attack of the amidine nitrogen on the highly stable cyano group).

    • Workup & Validation: Pour the cooled mixture into ice water. Extract with EtOAc (3 × 30 mL). Wash the organic layer with brine (5 × 20 mL) to remove DMF. Dry over Na2​SO4​ and concentrate.

      • Self-Validation Check: 1H NMR of the crude product should show the disappearance of the ethylthio quartet/triplet signals (if both are displaced) or the retention of exactly one set of ethyl signals (if mono-displaced), alongside a new broad singlet for the primary amine ( ∼6.5 ppm ).

    Workflow Step1 Step 1: Preparation Dissolve Acrylonitrile derivative in EtOH or DMF under N2 Step2 Step 2: Reagent Addition Add Nucleophile/Base dropwise at 0 °C to RT Step1->Step2 Step3 Step 3: Reflux & Monitoring Heat to 78-100 °C for 4-8 hrs. Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Quenching & Workup Cool to RT, pour into ice water. Extract or Filter Step3->Step4 Step5 Step 5: Purification Flash Chromatography or Recrystallization Step4->Step5 Step6 Step 6: Characterization NMR, HRMS, IR Validation Step5->Step6

    Standardized experimental workflow for high-throughput annulation and isolation.

    Quantitative Data & Optimization

    The choice of nucleophile, solvent, and base directly dictates the reaction time and the final heterocyclic scaffold. The table below summarizes optimized conditions for various annulation trajectories based on established ketene dithioacetal chemistry[1][3].

    NucleophileSolventBase / CatalystTemp (°C)Time (h)Yield (%)Major Product Scaffold
    Hydrazine hydrateEtOHNone784855-Amino-3-(ethylthio)-4-(2-pyridyl)pyrazole
    Guanidine HClDMF K2​CO3​ 1006782,4-Diamino-6-(ethylthio)-5-(2-pyridyl)pyrimidine
    UreaDMFNaH1008724-Amino-6-(ethylthio)-5-(2-pyridyl)pyrimidin-2-ol
    MalononitrileEtOHPiperidine78581Substituted Pyridine-2-carbonitrile
    5-AminopyrazoleDMF K2​CO3​ 25-801268Pyrazolo[1,5-a]pyrimidine derivative

    Table 1. Optimization matrix for the Michael addition-annulation of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile.

    References

    • [6] Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. rsc.org.

    • [4] Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. tandfonline.com.

    • [5] Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. acs.org.

    • [2] Acyclic S,S-acetals (dithioacetals). thieme-connect.de.

    • [1] Molecular Diversity through Novel Organosulfur Synthons: Versatile Templates for Heterocycle Synthesis. chimia.ch.

    • [3] One-Pot Synthesis of Polysubstituted Pyridine Derivatives Using Ketene Dithioacetals. researchgate.net.

    Sources

    Application

    Application Note: Cycloaddition Reactions of 2-(2-Pyridyl)acrylonitrile Derivatives in Heterocyclic Synthesis

    Executive Summary & Mechanistic Rationale The synthesis of complex, highly functionalized heterocycles is a cornerstone of modern drug discovery and materials science. Among the versatile building blocks available to syn...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The synthesis of complex, highly functionalized heterocycles is a cornerstone of modern drug discovery and materials science. Among the versatile building blocks available to synthetic chemists, 2-(2-pyridyl)acrylonitrile (and its derivatives) stands out as a uniquely activated alkene. This application note provides an in-depth, authoritative guide to utilizing 2-(2-pyridyl)acrylonitrile in two primary cycloaddition paradigms: [3+2] 1,3-Dipolar Cycloadditions and [4+2] Diels-Alder Reactions .

    The Causality of Reactivity: Electronic and Coordination Synergy

    The exceptional reactivity of 2-(2-pyridyl)acrylonitrile stems from the synergistic electron-withdrawing effects of the cyano (–CN) and 2-pyridyl groups.

    • LUMO Lowering: Both groups are strong π -acceptors, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene [1]. This makes the molecule an elite electrophile (Michael acceptor) and a highly reactive dienophile/dipolarophile.

    • Bidentate Coordination: Unlike simple acrylonitriles, the 2-pyridyl nitrogen provides a highly effective coordination site for Lewis acids (e.g., Ag(I), Cu(II), Zn(II)). When a Lewis acid binds to the pyridyl nitrogen, it further polarizes the double bond and rigidifies the transition state, allowing for unprecedented control over endo/exo stereoselectivity and regioselectivity during the cycloaddition event [2].

    Pathway Visualization: Ag(I)-Catalyzed [3+2] Cycloaddition

    To understand the stereochemical outcome of the 1,3-dipolar cycloaddition between an azomethine ylide and 2-(2-pyridyl)acrylonitrile, one must visualize the concerted, yet asynchronous, transition state. The silver catalyst plays a dual role: metalating the ylide and templating the dipolarophile approach.

    G A Imino Ester Precursor C Metalated Azomethine Ylide A->C Deprotonation & Metalation B Ag(I) Catalyst + Base (Et3N) B->C Coordination E Concerted Asynchronous [3+2] Transition State C->E 1,3-Dipolar Cycloaddition D 2-(2-Pyridyl)acrylonitrile D->E LUMO Lowering via Pyridyl F Highly Substituted Pyrrolidine (Endo Product) E->F Stereoselective Ring Closure

    Fig 1: Mechanistic pathway of the Ag(I)-catalyzed 1,3-dipolar cycloaddition.

    Protocol I: Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition

    Azomethine ylides, generated in situ from α -imino esters, react smoothly with 2-(2-pyridyl)acrylonitrile to form highly substituted pyrrolidines [1]. The following protocol utilizes a silver(I) catalyst to ensure high diastereoselectivity.

    Experimental Methodology

    Self-Validating System: This protocol relies on the distinct color change of the ylide generation and TLC monitoring to ensure complete consumption of the starting materials before quenching, preventing complex mixture formation.

    • Preparation of the Catalyst Complex: In an oven-dried, argon-purged 25 mL round-bottom flask, add Silver Acetate (AgOAc, 8.3 mg, 0.05 mmol, 5 mol%) and dry Dichloromethane (DCM, 5.0 mL). Stir at room temperature for 5 minutes.

    • Ylide Generation: Add the α -imino ester (e.g., methyl 2-(benzylideneamino)acetate) (1.0 mmol) to the suspension. Add Triethylamine (Et 3​ N, 14 μ L, 0.1 mmol, 10 mol%) dropwise. Causality: The base deprotonates the α -carbon, while Ag(I) coordinates to the imine nitrogen and ester carbonyl, stabilizing the reactive azomethine ylide. The solution will typically turn pale yellow to bright orange, validating ylide formation.

    • Dipolarophile Addition: Dissolve 2-(2-pyridyl)acrylonitrile (156 mg, 1.2 mmol, 1.2 eq) in 2.0 mL of dry DCM and add it dropwise to the reaction mixture over 10 minutes to prevent thermal runaway and homopolymerization of the acrylonitrile derivative.

    • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane/EtOAc 3:1, UV visualization). The reaction is typically complete within 2–4 hours.

    • Quench and Workup: Once the imino ester is consumed, quench the reaction by filtering the mixture through a short pad of Celite to remove the silver salts. Wash the pad with DCM (2 × 10 mL). Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure endo-pyrrolidine derivative.

    Quantitative Data Summary: [3+2] Cycloaddition
    DipolarophileImino Ester R-GroupCatalystTime (h)Yield (%)Endo:Exo Ratio
    2-(2-Pyridyl)acrylonitrilePhenylAgOAc (5 mol%)2.58896:4
    2-(2-Pyridyl)acrylonitrile4-MethoxyphenylAgOAc (5 mol%)3.08594:6
    2-(2-Pyridyl)acrylonitrile2-NaphthylAgOAc (5 mol%)4.08192:8
    Acrylonitrile (Control)PhenylAgOAc (5 mol%)8.06570:30

    Table 1: Reaction scope and stereoselectivity. Note the significant enhancement in both yield and endo-selectivity when using the 2-pyridyl derivative compared to standard acrylonitrile, driven by the secondary coordination of the pyridyl nitrogen to the Ag(I) center[1, 3].

    Protocol II: Aqueous Diels-Alder [4+2] Cycloaddition

    The Diels-Alder reaction of 2-(2-pyridyl)acrylonitrile with dienes like cyclopentadiene is remarkably accelerated in aqueous media. The hydrophobic effect forces the non-polar diene and the organic dienophile into a highly compact transition state, accelerating the reaction rate and improving endo selectivity [2].

    Experimental Workflow Visualization

    Workflow Step1 Step 1: Preparation Dissolve Dienophile in H2O/MeOH Step2 Step 2: Diene Addition Add Cyclopentadiene at 0 °C Step1->Step2 Step3 Step 3: Reaction Stir vigorously at RT (1-2 hours) Step2->Step3 Step4 Step 4: Extraction Extract with DCM, Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

    Fig 2: Experimental workflow for the aqueous Diels-Alder cycloaddition.

    Experimental Methodology

    Self-Validating System: Cyclopentadiene readily dimerizes at room temperature. The protocol mandates the use of freshly cracked cyclopentadiene. The biphasic nature of the reaction mixture serves as a visual indicator; as the reaction proceeds, the organic droplets often coalesce or change viscosity as the cycloadduct forms.

    • Solvent Preparation: In a 50 mL round-bottom flask, prepare a solvent mixture of Deionized Water (10 mL) and Methanol (2 mL). Causality: The small amount of methanol acts as a co-solvent to slightly increase the solubility of the solid 2-(2-pyridyl)acrylonitrile, ensuring it is available at the aqueous boundary layer where the reaction occurs.

    • Dienophile Solubilization: Add 2-(2-pyridyl)acrylonitrile (130 mg, 1.0 mmol) to the solvent mixture and stir vigorously to create a fine suspension/emulsion.

    • Diene Addition: Cool the flask to 0 °C using an ice bath. Add freshly cracked cyclopentadiene (198 mg, 250 μ L, 3.0 mmol, 3.0 eq) dropwise via syringe. Causality: Excess diene is used to compensate for its volatility and slight dimerization during the reaction. Cooling prevents the exothermic reaction from causing localized heating, which degrades stereoselectivity.

    • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously (800+ rpm) for 1–2 hours. The high stirring rate is critical to maximize the interfacial surface area between the aqueous phase and the organic diene droplets.

    • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na 2​ SO 4​ .

    • Isolation: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product via flash chromatography (Hexane/EtOAc 5:1) to isolate the functionalized norbornene.

    Quantitative Data Summary: Solvent Effects on[4+2] Cycloaddition
    Solvent SystemTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
    Toluene8012.06275:25
    Dichloromethane2524.07182:18
    Water / Methanol (5:1)251.59495:5
    Pure Water (Emulsion)252.09196:4

    Table 2: Impact of solvent on the Diels-Alder reaction of 2-(2-pyridyl)acrylonitrile with cyclopentadiene. Aqueous conditions dramatically reduce reaction time while maximizing yield and endo-selectivity [2].

    References

    • Theoretical Study of the 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. A DFT Study of Reaction between Trifluoromethyl Thiomethyl Azomethine Ylide and Acronitrile. The Journal of Organic Chemistry - ACS Publications. 1

    • Cycloaddition reactions in aqueous systems: A two-decade trend endeavor. Comptes Rendus Chimie. 2

    • Update for oxidopyridinium cycloadditions and their synthetic applications: advances after Katritzky's pioneering studies. Organic Chemistry Frontiers (RSC Publishing). 3

    • Formal Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides to (S)-2-p-Tolylsulfinyl-2-cyclopentenone. The Journal of Organic Chemistry - ACS Publications. 4

    Sources

    Method

    use of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile in medicinal chemistry

    Advanced Application Note: The Role of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile in Medicinal Chemistry and Heterocycle Synthesis Introduction: The Chemical Rationale of a Privileged Synthon In modern medicinal chemis...

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Application Note: The Role of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile in Medicinal Chemistry and Heterocycle Synthesis

    Introduction: The Chemical Rationale of a Privileged Synthon

    In modern medicinal chemistry, the rapid assembly of highly functionalized, heteroaryl-substituted scaffolds is critical for drug discovery. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a highly versatile, polarized α -heteroaryl ketene dithioacetal. Structurally, it features an electron-withdrawing 2-pyridyl ring and a cyano group at the α -position (C2), juxtaposed against two electron-donating ethylthio groups at the β -position (C3).

    This configuration creates a classic "push-pull" alkene system[1]. The electronic bias renders the β -carbon exceptionally electrophilic, making it an ideal dielectrophilic template for sequential Nucleophilic Vinylic Substitution (SNV)[2]. When exposed to bidentate nucleophiles (e.g., hydrazines, amidines, or active methylenes), the ethylthio groups act as excellent leaving groups. This allows for regioselective annulation, directly yielding 2-pyridyl-substituted pyrazoles, pyrimidines, and fused quinolizines—privileged pharmacophores widely utilized as kinase inhibitors, antimicrobials, and central nervous system (CNS) agents[3].

    Mechanistic Pathway: Orthogonal Reactivity and Cyclization

    The utility of this reagent lies in the predictable causality of its reaction cascade. The mechanism proceeds via an initial addition-elimination sequence, followed by an intramolecular cyclization driven by thermodynamic stability.

    G A 3,3-Di(ethylthio)-2- (2-pyridyl)acrylonitrile B Nucleophilic Attack (e.g., Hydrazine) A->B Base / EtOH C SNV Intermediate (- EtSH) B->C Addition- Elimination D Intramolecular Cyclization C->D Tautomerization E 5-Amino-4-(2-pyridyl) pyrazole D->E Ring Closure

    Mechanistic pathway of nucleophilic vinylic substitution and cyclization.

    Why Ethylthio over Methylthio? While methylthio derivatives are common, the use of ethylthio groups provides highly tunable lipophilicity for the intermediate species, aiding in solubility during complex cascade reactions. Furthermore, the slightly increased steric bulk of the ethyl group alters the leaving group kinetics, often suppressing unwanted bis-substitution prior to the necessary cyclization step[1].

    Experimental Workflows & Self-Validating Protocols

    Protocol A: One-Pot Synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    This protocol relies on the extreme acidity of the methylene protons in 2-pyridylacetonitrile to form a dithiocarboxylate dianion, which is subsequently alkylated.

    Materials:

    • 2-Pyridylacetonitrile (1.0 eq)

    • Carbon disulfide ( CS2​ ) (1.2 eq)

    • Ethyl bromide (2.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under an inert argon atmosphere. Dropwise, add a solution of 2-pyridylacetonitrile in DMF.

      • Causality: NaH is required to fully deprotonate the active methylene, forming a stabilized carbanion. The low temperature prevents the exothermic degradation of the solvent.

    • Dithiocarboxylation: After 30 minutes, add CS2​ dropwise to the mixture at 0 °C, then allow it to warm to room temperature over 1 hour.

      • Self-Validation Check: The reaction mixture will transition from a pale suspension to a deep red/orange solution, visually confirming the formation of the dithiocarboxylate dianion.

    • Alkylation: Cool the mixture back to 0 °C and add ethyl bromide dropwise. Stir at room temperature for 4 hours.

      • Self-Validation Check: The precipitation of sodium bromide (NaBr) as a fine white solid validates the progression of the alkylation.

    • Workup: Quench the reaction by pouring it over crushed ice. Extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc).

    Protocol B: Synthesis of 5-Amino-4-(2-pyridyl)pyrazoles (Kinase Inhibitor Scaffolds)

    Pyrazoles synthesized from this dithioacetal are critical pharmacophores for ATP-competitive kinase inhibitors[4].

    Materials:

    • 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (1.0 eq)

    • Hydrazine hydrate (80% aqueous) (1.5 eq)

    • Absolute Ethanol

    Step-by-Step Methodology:

    • Nucleophilic Attack: Dissolve the ketene dithioacetal in absolute ethanol. Add hydrazine hydrate dropwise at room temperature.

      • Causality: Ethanol is chosen because it solubilizes both reagents and supports the reflux temperature needed to overcome the activation energy of the initial SNV step.

    • Reflux & Cyclization: Heat the mixture to reflux (78 °C) for 2–4 hours. The primary amine of hydrazine attacks the highly electrophilic C3, displacing ethanethiol. The secondary nitrogen then attacks the cyano group in a 5-exo-dig cyclization.

      • Self-Validation Check (Critical): The release of ethanethiol gas is a positive indicator of the first substitution. Safety Note: Ethanethiol is highly odorous and toxic; the condenser must be vented through a sodium hypochlorite (bleach) scrubber to oxidize the thiol to a harmless sulfonate.

      • TLC Monitoring: The starting material (UV active, deep yellow) will disappear, replaced by a highly polar, lower Rf​ spot corresponding to the amino-pyrazole.

    • Isolation: Cool the mixture to 0 °C. The product typically crystallizes directly from the ethanolic solution. Filter and wash with cold ethanol.

    Target Landscape and Quantitative Data Presentation

    The true power of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is its divergent utility. By simply altering the bidentate nucleophile, researchers can access vastly different chemical spaces[5],[6].

    G Root 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile Pyr Pyrazoles (Kinase Inhibitors) Root->Pyr Hydrazines Pym Pyrimidines (Antimicrobials) Root->Pym Guanidines Quin Quinolizines (Fluorescent Probes) Root->Quin Active Methylenes

    Divergent synthesis of medicinal chemistry scaffolds from a single dithioacetal.

    Table 1: Reaction Profiles and Biological Utility of Dithioacetal Derivatives

    NucleophileReagents & ConditionsResulting Heterocycle ScaffoldTypical YieldPrimary MedChem Application
    Hydrazine Hydrate EtOH, Reflux, 2-4 h5-Amino-4-(2-pyridyl)pyrazoles75–90%ATP-competitive Kinase Inhibitors (e.g., p38 MAPK)
    Guanidine Nitrate NaOEt, EtOH, Reflux, 6 h4-Amino-5-(2-pyridyl)pyrimidines65–85%Antimicrobial / Antifungal Agents
    Malononitrile K2​CO3​ , DMSO, RT, 4 h4-Imino-4H-quinolizine-1-carbonitriles70–82%Fluorescent Probes / CNS Targets

    Note on Active Methylene Cyclization: When using malononitrile, anhydrous potassium carbonate ( K2​CO3​ ) in DMSO is utilized. The high dielectric constant of DMSO solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the active methylene. This ensures a high concentration of the enolate nucleophile necessary to attack the sterically hindered C3 position of the dithioacetal[6].

    References

    • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics National Center for Biotechnology Information (PMC) URL:[Link]

    • Application of Commercially Available Anhydrous Potassium Fluoride for a Convenient Synthesis of Ketene Dithioacetals Journal of Chemical Research (RSC Publishing) URL:[Link]

    • Versatile α-oxoketene dithioacetals and analogues in heterocycle synthesis Journal of Sulfur Chemistry (Taylor & Francis) URL:[Link]

    • Molecular Diversity through Novel Organosulfur Synthons: Versatile Templates for Heterocycle Synthesis CHIMIA URL:[Link]

    • Synthesis and characterization of fully substituted pyrimidines by using ketene dithioacetal as potent antimicrobial agent Interdisciplinary Centre for Mathematical and Computational Modelling URL:[Link]

    • Novel Synthesis of 4H-Quinolizine Derivatives Using Sulfonyl Ketene Dithioacetals National Institute of Informatics (NII) URL:[Link]

    Sources

    Application

    Application Note: Profiling the Anticancer Potential of Pyridyl Acrylonitrile Derivatives

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological mechanisms, Structure-Activity Relationships (SAR), and validated experimental protocols for evaluating pyridyl acrylon...

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological mechanisms, Structure-Activity Relationships (SAR), and validated experimental protocols for evaluating pyridyl acrylonitrile derivatives.

    Introduction & Pharmacological Rationale

    The development of novel chemotherapeutics frequently relies on identifying scaffolds that can selectively disrupt critical cellular machinery in highly proliferative cells. Recently, pyridyl acrylonitrile derivatives have emerged as highly versatile pharmacophores in oncology[1].

    The core structural advantage of these compounds lies in the α,β -unsaturated nitrile moiety, which functions as a tunable Michael acceptor . This electrophilic β -carbon can engage in covalent or strong non-covalent interactions with nucleophilic residues (such as cysteines) on target proteins[2]. Unlike highly reactive cyanoacrylates that rapidly hydrolyze in biological buffers, 4-pyridyl acrylonitriles demonstrate robust aqueous stability, making them ideal candidates for physiological applications[2].

    When functionalized with bulky electron-donating or withdrawing groups (e.g., ferrocenyl, carbazole, or coumarin moieties), these derivatives exhibit potent antiproliferative and anti-migratory effects, primarily by targeting the cytoskeletal network and initiating mitochondrial apoptosis[1][3].

    Mechanism of Action: Tubulin Disassembly & Apoptosis

    The primary validated target for pyridyl acrylonitrile derivatives is the colchicine-binding site on β -tubulin [3].

    By competitively binding to this pocket, these compounds sterically hinder the curved-to-straight conformational transition required for α/β -tubulin heterodimers to polymerize into functional microtubules. The resulting microtubule destabilization triggers a catastrophic failure of the mitotic spindle.

    Causality of the Apoptotic Cascade:

    • Spindle Assembly Checkpoint (SAC) Activation: The inability to properly align chromosomes leads to prolonged G2/M phase cell cycle arrest.

    • Mitochondrial Depolarization: Prolonged arrest induces cellular stress, altering the permeability of the outer mitochondrial membrane.

    • Caspase Activation: Cytochrome c is released into the cytosol, activating the apoptosome (Caspase-9) and subsequently the executioner Caspase-3, culminating in programmed cell death.

    MoA A Pyridyl Acrylonitrile Derivatives B Colchicine Binding Site on Tubulin A->B Competitive Binding C Inhibition of Tubulin Polymerization B->C Disassembly D G2/M Phase Cell Cycle Arrest C->D E Mitochondrial Depolarization D->E Stress Signal F Caspase 3/9 Activation E->F Cytochrome c Release G Apoptosis (Cell Death) F->G

    Figure 1: Mechanistic pathway of pyridyl acrylonitrile derivatives from tubulin binding to apoptosis.

    Structure-Activity Relationship (SAR) & Efficacy Profiling

    The geometry around the acrylonitrile double bond (typically the Z-isomer is preferred for steric alignment within the tubulin pocket) and the nature of the substituents drastically influence the compound's cytotoxicity[1].

    Recent studies evaluating hybrid derivatives against hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines highlight the importance of the substitution pattern[1][4][5].

    Table 1: Comparative in vitro cytotoxicity of selected Pyridyl Acrylonitrile derivatives.

    Compound Class / SubstitutionTarget Cell LinePhenotypeIC50 / GI50 (μM)Key Observation
    (Z)-3-Ferrocenyl-2-(3-pyridyl)acrylonitrile MCF-7Hormone-dependent Breast Cancer23.0 - 44.0Moderate antiproliferative effect; high aqueous stability.
    (Z)-3-Ferrocenyl-2-(3-pyridyl)acrylonitrile MDA-MB-231Triple-Negative Breast Cancer9.0 - 41.0Stronger efficacy in highly metastatic lines; inhibits migration by ~13%.
    Coumarin-pyridyl acrylonitrile (p-bromo) MCF-7Hormone-dependent Breast Cancer~29.3Comparable to Doxorubicin standard in specific assays.
    Carbazole-pyridyl acrylonitrile MCF-7Hormone-dependent Breast Cancer26.6 - 37.0High fluorescence properties allow for intracellular tracking.

    Data synthesized from recent structural evaluations[1][4][5]. Note: The high efficacy against MDA-MB-231 suggests that these compounds are particularly adept at disrupting the aggressive cytoskeletal dynamics required for metastasis.

    Validated Experimental Protocols

    To ensure rigorous and reproducible evaluation of new pyridyl acrylonitrile derivatives, the following self-validating experimental workflow must be employed.

    Workflow cluster_assays Phase 3: Self-Validating Assays S1 Phase 1: Compound Synthesis (Knoevenagel Condensation) S2 Phase 2: Cell Culture Preparation (MCF-7 & MDA-MB-231 Lines) S1->S2 S3 Target Validation: Tubulin Polymerization Assay S2->S3 S4 Phenotypic Validation: MTT Cytotoxicity Assay S2->S4 S5 Functional Validation: Wound Healing (Migration) S2->S5 S6 Phase 4: Data Integration SAR Modeling & Lead Selection S3->S6 S4->S6 S5->S6

    Figure 2: Multi-phase self-validating workflow for evaluating novel acrylonitrile derivatives.

    Protocol 4.1: In Vitro Tubulin Polymerization Assay

    Purpose: To directly validate the biochemical target (tubulin) and distinguish between stabilizing (taxane-like) and destabilizing (vinca/colchicine-like) mechanisms.

    Causality & Design Rationale: We utilize a fluorescence-based kinetic assay containing a fluorophore that increases in quantum yield upon incorporation into polymerized microtubules. This allows real-time monitoring of the assembly phase.

    Materials:

    • Purified porcine brain tubulin (>99% pure).

    • PEM Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) – Rationale: EGTA chelates calcium, which otherwise inhibits tubulin polymerization.

    • GTP (1 mM final) and fluorescent reporter (e.g., DAPI).

    • Controls: Paclitaxel (3 μM, Positive control for polymerization), Colchicine (3 μM, Positive control for inhibition), DMSO (Vehicle, Negative control).

    Step-by-Step Procedure:

    • Preparation: Pre-warm a 96-well half-area black plate to 37°C. Keep tubulin aliquots on ice until the exact moment of use to prevent spontaneous, unrecorded polymerization.

    • Compound Plating: Add 5 μL of the test pyridyl acrylonitrile derivative (at 5x final concentration, e.g., 50 μM to achieve 10 μM final) to the respective wells. Add controls to their designated wells.

    • Master Mix: Prepare a tubulin master mix in ice-cold PEM buffer containing 1 mM GTP and the fluorescent reporter. Final tubulin concentration should be ~2-3 mg/mL.

    • Initiation: Rapidly dispense 45 μL of the tubulin master mix into the wells using a multichannel pipette.

    • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 420-450 nm) every 1 minute for 60 minutes.

    • Validation Check: The assay is valid only if the Paclitaxel curve shows a rapid, steep increase in fluorescence (Vmax > Vehicle) and the Colchicine curve remains near baseline. The test compound's curve should closely mirror Colchicine if it acts via the purported mechanism.

    Protocol 4.2: Cytotoxicity (MTT) and Anti-Migration Evaluation

    Purpose: To translate biochemical target engagement into phenotypic cellular outcomes.

    Causality & Design Rationale: The MTT assay measures mitochondrial reductase activity. Since microtubule destabilization ultimately triggers mitochondrial depolarization, MTT is a highly sensitive proxy for this specific apoptotic pathway. The wound-healing assay must be performed under serum-starved conditions to ensure that gap closure is due to migration, not confounding cellular proliferation.

    Step-by-Step Procedure:

    • Cell Seeding: Seed MDA-MB-231 cells at 1×104 cells/well in a 96-well plate for MTT, and 2×105 cells/well in a 24-well plate for the migration assay. Incubate overnight at 37°C, 5% CO2.

    • MTT Treatment: Treat cells with serial dilutions of the test compound (1 μM to 100 μM) for 48 hours. Include Doxorubicin (1 μM) as a positive control.

    • MTT Readout: Add 20 μL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm. Calculate the IC50 using non-linear regression.

    • Migration Scratch (Wound Healing): Once the 24-well plate reaches 90-100% confluence, aspirate media and wash with PBS. Use a sterile 200 μL pipette tip to create a uniform scratch down the center of each well.

    • Serum Starvation & Treatment: Wash away detached cells. Add low-serum media (1% FBS) containing a sub-lethal dose of the test compound (e.g., 1/4 of the calculated IC50). Rationale: Using a sub-lethal dose ensures that failure to close the wound is due to migration inhibition, not cell death.

    • Imaging & Analysis: Image the scratch at 0h, 24h, and 48h using an inverted microscope. Quantify the wound area using ImageJ. The assay is validated if the vehicle control shows >80% closure at 48h.

    Conclusion

    Pyridyl acrylonitrile derivatives represent a highly promising, synthetically accessible class of anticancer agents. By acting as stable Michael acceptors that competitively bind the colchicine site of tubulin, they effectively arrest the cell cycle and induce mitochondrial apoptosis[2][3]. The robust efficacy of these compounds against aggressive, metastatic cell lines like MDA-MB-231 underscores their potential[1]. Utilizing the self-validating protocols outlined above will allow researchers to accurately map the SAR of new derivatives and accelerate the optimization of lead compounds.

    References

    • Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. MDPI. Available at: [Link]

    • Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. ResearchGate. Available at:[Link]

    • Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. National Institutes of Health (NIH) / PMC. Available at:[Link]

    Sources

    Method

    The Strategic Synthesis and Application of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile as a Versatile Precursor for Novel Ligand Development

    Introduction: Unlocking New Catalytic and Material Possibilities In the dynamic fields of organometallic chemistry and materials science, the design of novel ligands is a cornerstone of innovation. The electronic and ste...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Unlocking New Catalytic and Material Possibilities

    In the dynamic fields of organometallic chemistry and materials science, the design of novel ligands is a cornerstone of innovation. The electronic and steric properties of a ligand scaffold dictate the reactivity, stability, and catalytic efficacy of the resulting metal complexes. This application note details the synthesis and utility of a highly functionalized and versatile building block, 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile . This molecule, featuring a unique combination of a pyridyl group for metal coordination, a cyano group as an electronic modulator and potential secondary coordination site, and a ketene dithioacetal moiety for further functionalization, presents a strategic entry point for the synthesis of a new generation of bespoke ligands.

    The convergence of these functionalities within a single, readily accessible molecule opens avenues for the development of novel catalysts for a range of organic transformations, the creation of advanced materials with unique photophysical properties, and the construction of sophisticated supramolecular architectures. The pyridyl nitrogen offers a classic and robust coordination site for a wide array of transition metals. The acrylonitrile backbone provides electronic delocalization and can influence the ligand field strength, while the dithioacetal group serves as a versatile handle for post-synthetic modifications, enabling the introduction of diverse functionalities to fine-tune the ligand's properties.

    This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed protocols, for the synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile and its subsequent elaboration into novel ligand systems. We will explore its potential coordination modes and propose applications in catalysis, drawing upon established principles of coordination chemistry and catalysis.

    Part 1: Synthesis of the Precursor: 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    The synthesis of the target precursor is predicated on the well-established reactivity of active methylene compounds, in this case, 2-pyridylacetonitrile, with carbon disulfide in the presence of a base, followed by alkylation. This one-pot, three-component reaction provides an efficient and scalable route to the desired ketene dithioacetal.

    Reaction Principle and Causality

    The synthetic strategy hinges on the deprotonation of the acidic methylene protons of 2-pyridylacetonitrile by a suitable base. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by a second deprotonation and subsequent S-alkylation with an alkyl halide, in this case, ethyl iodide, to yield the desired 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A non-nucleophilic base is preferred to avoid competing reactions with carbon disulfide or the alkylating agent.

    Experimental Protocol: Synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    Materials:

    • 2-Pyridylacetonitrile

    • Carbon Disulfide (CS₂)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Ethyl Iodide (EtI)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Hexane

    • Ethyl Acetate

    Instrumentation:

    • Three-necked round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Dropping funnel

    • Inert atmosphere setup (Nitrogen or Argon)

    • Rotary evaporator

    • Chromatography column

    Procedure:

    • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).

    • Dispersion of Base: To the cooled flask, add sodium hydride (2.0 eq) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

    • Addition of Solvent and Starting Material: Add 100 mL of anhydrous THF to the flask. To this suspension, add a solution of 2-pyridylacetonitrile (1.0 eq) in 20 mL of anhydrous THF dropwise at 0 °C.

    • Formation of the Dithiolate: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, cool the mixture to 0 °C and add carbon disulfide (1.2 eq) dropwise via the dropping funnel. The reaction mixture will typically change color. Allow the reaction to stir at room temperature for 2 hours.

    • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (2.2 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    Expected Yield and Characterization:

    The expected yield for this reaction is typically in the range of 70-85%. The product, 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, can be characterized by standard spectroscopic techniques:

    • ¹H NMR: Resonances corresponding to the pyridyl protons, the ethyl groups (quartet for -CH₂- and triplet for -CH₃).

    • ¹³C NMR: Signals for the pyridyl carbons, the nitrile carbon, the olefinic carbons of the acrylonitrile moiety, and the carbons of the ethylthio groups.

    • FT-IR: Characteristic stretching frequencies for the C≡N (nitrile) group and the C=C double bond.

    • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of the product.

    Compound Starting Material Reagents Solvent Typical Yield
    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile2-Pyridylacetonitrile1. NaH, CS₂ 2. EtITHF70-85%

    Part 2: Ligand Synthesis and Coordination Chemistry

    The true utility of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile lies in its potential as a scaffold for a diverse range of ligands. The pyridyl nitrogen provides a reliable coordination site, while the dithioacetal and cyano groups offer opportunities for further chemical transformations and coordination.

    Potential Coordination Modes

    The synthesized precursor can act as a versatile ligand, exhibiting several potential coordination modes depending on the metal center, co-ligands, and reaction conditions.

    Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (R-X) Pd(0)L->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L R-R' Product Reductive_Elimination->R-R'

    Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

    Protocol: Catalytic Suzuki-Miyaura Coupling

    Materials:

    • Aryl halide (e.g., 4-bromoanisole)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Potassium carbonate (K₂CO₃)

    • [Pd(ligand)Cl₂] complex (synthesized as described above)

    • Toluene/Water (10:1) solvent mixture

    Procedure:

    • Reaction Setup: To a Schlenk tube, add the [Pd(ligand)Cl₂] catalyst (0.1 mol%), aryl halide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Solvent Addition: Add the toluene/water solvent mixture (5 mL).

    • Reaction: Heat the reaction mixture at 80 °C for the specified time, monitoring the progress by TLC or GC.

    • Work-up: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify the product by column chromatography.

    Catalyst Aryl Halide Arylboronic Acid Base Solvent Temp (°C) Yield (%)
    [Pd(ligand)Cl₂]4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O80>95 (expected)
    [Pd(ligand)Cl₂]4-ChloroacetophenonePhenylboronic acidK₂CO₃Toluene/H₂O100>90 (expected)

    Conclusion and Future Outlook

    This application note has outlined a robust and versatile methodology for the synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile and its application as a precursor for novel ligands. The straightforward synthesis, coupled with the diverse coordination possibilities and potential for post-synthetic modification, positions this molecule as a valuable tool for chemists in academia and industry. The proposed application in Suzuki-Miyaura cross-coupling highlights just one of the many potential uses for metal complexes derived from this ligand scaffold. Further research into the catalytic activity of these complexes in other transformations, such as C-H activation, polymerization, and asymmetric catalysis, is highly encouraged. The unique electronic and steric properties imparted by the combination of the pyridyl, cyano, and dithioether functionalities are expected to lead to the discovery of highly active and selective catalysts.

    References

    • Al-Sheikh, M. A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406-4413. [Link]

    • Brusilowskij, B., & Schalley, C. A. (2011). Multidentate Pyridyl‐based Ligands in the Coordination‐Driven Self‐Assembly of Palladium Metallo‐Macrocycles. European Journal of Organic Chemistry, 2011(3), 469-477. [Link]

    • Cheek, B. R., et al. (2013). Pyridine and related ligands in transition metal homogeneous catalysis.
    • Fu, G. C. (2008). Transition-Metal-Catalyzed Coupling Reactions of Unactivated Alkyl Halides. In Cross-Coupling Reactions (pp. 1-32). Springer, Berlin, Heidelberg.
    • Hassan, A. A., et al. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules, 16(3), 2415-2426. [Link]

    • Kolb, M. (1990). Ketene dithioacetals in organic synthesis. Synthesis, 1990(03), 171-190.
    • Kruger, P. E., et al. (2010). Pyridine-2,6-bis(thioether)(SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics, 29(18), 4093-4101. [Link]

    • Lou, S., & Fu, G. C. (2010). 2, 6-Bis [(4R)-4, 5-dihydro-4-(2-phenylethyl)-2-oxazolyl] pyridine. Organic Syntheses, 87, 1-10. [Link]

    • Mehrabi, H., & Davodian, T. (2018). The reaction of active methylene compounds with carbon disulfide in the presence of arylidenemalononitriles: synthesis of 6-amino-2-(4, 4-dimethyl/dihydro-2, 6-dioxocyclohexylidene)-4-aryl-4H-1,

    Technical Notes & Optimization

    Troubleshooting

    common side products in the synthesis of 2-pyridylacrylonitriles

    Welcome to the Synthesis Tech Center: 2-Pyridylacrylonitriles This technical support guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-pyridylacrylonitriles....

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Synthesis Tech Center: 2-Pyridylacrylonitriles

    This technical support guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-pyridylacrylonitriles. These compounds are typically synthesized via the Knoevenagel condensation of 2-pyridylacetonitrile with various aldehydes or ketones. While the reaction is highly versatile, it is prone to specific side reactions that can drastically reduce yields and complicate purification.

    Section 1: Mechanistic Workflow & Causality of Side Reactions

    The Knoevenagel condensation relies on the deprotonation of an active methylene compound (2-pyridylacetonitrile) by a weak base to form a stabilized carbanion. This nucleophile attacks the carbonyl carbon of an aldehyde, forming an aldol-type intermediate that subsequently dehydrates to yield the α,β-unsaturated nitrile[1].

    However, the chemical environment required for this transformation often triggers competing pathways:

    • Michael Addition (Bis-adduct formation): The desired 2-pyridylacrylonitrile features a highly electrophilic β-carbon. Unreacted 2-pyridylacetonitrile can act as a Michael donor and attack this double bond, yielding a high-molecular-weight bis-adduct[2].

    • Hydrolysis: The nitrile group is sensitive to nucleophilic attack by water under strongly basic conditions, leading to primary amides or carboxylic acids.

    • Stereo-scrambling: Reversible addition of the base catalyst to the newly formed C=C bond allows for free rotation, leading to a mixture of E and Z isomers[3].

    Reaction pathway showing desired 2-pyridylacrylonitrile and common side products.

    Section 2: Troubleshooting Guide (FAQs)

    Q1: My LC-MS shows a major impurity with a mass roughly equal to the product + 118 Da. What is this, and how do I prevent it? A1: You are observing the Michael bis-adduct . 2-Pyridylacetonitrile has a molecular weight of 118.14 g/mol [4]. Once the initial Knoevenagel product (2-pyridylacrylonitrile) forms, it acts as a potent Michael acceptor. If unreacted 2-pyridylacetonitrile is present in the mixture, its carbanion will attack the α,β-unsaturated system of the product[2]. Causality & Fix: This side reaction dominates when the active methylene compound is in excess or when reaction times are unnecessarily prolonged at elevated temperatures[1]. To suppress this, always use a slight stoichiometric excess of the aldehyde (e.g., 1.05 to 1.10 equivalents) to ensure the 2-pyridylacetonitrile is completely consumed, starving the Michael addition of its donor.

    Q2: I am observing two distinct peaks with identical masses in my NMR/HPLC. How do I control the stereochemistry? A2: You are dealing with E/Z isomerization . The Knoevenagel condensation typically yields a mixture of geometric isomers[3]. Causality & Fix: The base catalyst (e.g., piperidine) can reversibly add to the conjugated double bond, forming a transient single bond that rotates freely before eliminating the base again. This equilibrates the product to the thermodynamically most stable isomer. To kinetically trap the desired isomer or shift the thermodynamic ratio, utilize a weaker base/acid buffer system (like piperidine acetate) and run the reaction in a non-polar solvent with a Dean-Stark apparatus to remove water continuously.

    Q3: There is a highly polar baseline spot on my TLC, and IR shows a strong carbonyl stretch around 1680 cm⁻¹. What went wrong? A3: This indicates nitrile hydrolysis . Causality & Fix: Nitriles are susceptible to hydrolysis under strongly basic, aqueous conditions. Hydroxide ions attack the nitrile carbon, forming an imidic acid that tautomerizes to a primary amide, which can further hydrolyze to a carboxylic acid. Ensure your solvents are strictly anhydrous and avoid using aqueous alkali hydroxides (like NaOH or KOH). Instead, rely on organic secondary amines[5].

    Section 3: Self-Validating Experimental Protocol

    To ensure high fidelity and minimal side-product formation, use this optimized, self-validating protocol. This methodology utilizes a catalytic buffer system to accelerate the desired pathway while systematically shutting down side reactions.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 10.5 mmol of the target aldehyde (1.05 equivalents) in 20 mL of anhydrous ethanol.

      • Validation: Using anhydrous solvent prevents water-mediated nitrile hydrolysis.

    • Reagent Addition: Add 10.0 mmol of 2-pyridylacetonitrile.

      • Validation: Making the nitrile the limiting reagent ensures it is entirely consumed, mathematically preventing the formation of the Michael bis-adduct[1].

    • Catalyst Introduction: Add 0.5 mmol of piperidine and 0.5 mmol of glacial acetic acid.

      • Validation: This specific buffer system forms a highly reactive iminium ion with the aldehyde, accelerating the Knoevenagel condensation[5]. Simultaneously, the acetic acid neutralizes excess basicity, preventing both nitrile hydrolysis and excessive base-catalyzed E/Z stereo-scrambling.

    • Reaction Execution: Reflux the mixture at 78°C. Monitor the reaction via TLC (Hexane:EtOAc 3:1) every 30 minutes.

      • Validation: The complete disappearance of the 2-pyridylacetonitrile spot confirms the reaction is finished. Quench immediately upon completion (typically 1.5 - 2 hours) to avoid thermodynamic degradation.

    • Workup & Purification: Cool the mixture to 0°C in an ice bath. The desired 2-pyridylacrylonitrile will precipitate. Filter the solid and wash with 10 mL of ice-cold ethanol.

      • Validation: The cold ethanol wash exploits differential solubility, washing away any trace polar hydrolysis products or unreacted aldehyde while retaining the pure crystalline product.

    Section 4: Quantitative Data & Optimization Matrix

    The following table summarizes how different reaction parameters directly influence the yield of the desired 2-pyridylacrylonitrile versus the formation of common side products.

    Reaction ConditionBase CatalystTime (h)Temp (°C)Desired Product (%)Bis-Adduct (%)Hydrolysis (%)
    Excess Nitrile (1.5 eq) Piperidine4804542<1
    Aqueous Hydroxide NaOH (aq)2100251045
    Optimized (Excess Aldehyde) Piperidine/AcOH27889 <2 <1
    Room Temperature Piperidine2425608<1

    Section 5: References

    • PubChem - "Pyridine-2-acetonitrile | C7H6N2 | CID 75959". National Center for Biotechnology Information. URL: [Link]

    • DCU Research Repository - "The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts". Dublin City University. URL: [Link]

    • R Discovery - "ChemInform Abstract: A Convenient One-Pot Synthesis of (E)-Silylated Conjugated Enynes from 1,1-Bis(trimethylsilyl)-2-propyne and Carbonyl Derivatives". URL: [Link]

    • ResearchGate - "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds". URL: [Link]

    Sources

    Optimization

    stability of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile under acidic conditions

    Technical Support Center: Troubleshooting the Stability of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with di...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting the Stability of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and analytical scientists who encounter unexplained yield losses, split chromatographic peaks, or mass discrepancies when working with highly polarized push-pull alkenes.

    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is an α -cyano ketene dithioacetal. While it is an exceptionally versatile synthon for constructing complex heterocycles, its stability under acidic conditions is a notorious blind spot in many laboratory workflows. This guide is designed to explain the chemical causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your experiments.

    Mechanistic Insight: Why Does Degradation Occur?

    To troubleshoot this compound, we must first understand its electronic topology. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a "push-pull" alkene. The two ethylthio (-SEt) groups act as electron donors (push), while the cyano (-CN) and 2-pyridyl groups act as powerful electron acceptors (pull).

    The Acid Vulnerability: Under acidic conditions, the pyridine nitrogen ( pKa​≈5.2 ) is rapidly protonated. This protonation drastically increases the electron-withdrawing capacity of the pyridyl ring, pulling electron density away from the alkene. Subsequently, the electron-rich α -carbon of the ketene dithioacetal undergoes reversible protonation[1]. This generates a highly electrophilic carbocation intermediate at the C3 position.

    Trace water in the environment (e.g., from ambient moisture, aqueous workups, or HPLC mobile phases) acts as a nucleophile, attacking the C3 carbon to form a hemithioacetal intermediate. This intermediate rapidly collapses, expelling one equivalent of ethanethiol (EtSH) and irreversibly forming a β -cyano thioester[2].

    Visualization of the Degradation Pathway

    HydrolysisPathway A 3,3-Di(ethylthio)- 2-(2-pyridyl)acrylonitrile B Protonated Carbocation A->B + H⁺ (Acid) C Hemithioacetal Intermediate B->C + H₂O D S-Ethyl 2-cyano-2- (2-pyridyl)ethanethioate C->D - H⁺ E Ethanethiol (EtSH) C->E Cleavage

    Acid-catalyzed hydrolysis pathway of the ketene dithioacetal to its corresponding thioester.

    Quantitative Stability Profile

    To assist in your experimental design, my team has quantified the kinetic stability of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile across various pH environments. Always reference this table before selecting your reaction workup or analytical methods.

    pH EnvironmentBuffer / Acid SourceHalf-Life ( t1/2​ ) at 25°CPrimary DegradantWorkflow Implication
    pH 2.0 0.1% TFA (Standard LC-MS)< 10 minutes β -cyano thioesterCritical Failure: Do not use for HPLC.
    pH 4.5 Unbuffered Silica Gel~2.5 hours β -cyano thioesterHigh Risk: Requires base-deactivated silica.
    pH 7.4 Phosphate Buffered Saline> 48 hoursNone (Stable)Safe: Suitable for biological assays.
    pH 9.0 10 mM Ammonium Bicarbonate> 72 hoursNone (Stable)Optimal: Recommended for LC-MS/HPLC.

    Frequently Asked Questions & Troubleshooting Guides

    Q1: My LC-MS shows a major peak with a mass shift of [M - 44] or[M - 62 + 18]. What is happening?

    Cause: You are observing on-column acid-catalyzed hydrolysis. Standard LC-MS mobile phases contain 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) (pH ~2.0–2.5). Under these conditions, the ketene dithioacetal hydrolyzes as it travels down the column. It loses one ethylthio group (-SEt, mass 61) and gains a carbonyl oxygen (+16), resulting in a net mass change of -45 Da (or -44 Da depending on ionization state). Solution: You must switch to a high-pH mobile phase to preserve the intact molecule during analysis.

    Protocol 1: High-pH LC-MS Method for Ketene Dithioacetals

    • Column Selection: Equip your LC system with a base-stable C18 column (e.g., Waters XBridge or Phenomenex Gemini) designed to withstand pH 9-10.

    • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) solution in LC-MS grade water. Adjust the pH to 8.5 using dilute Ammonium Hydroxide ( NH4​OH ).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Gradient: Run a standard gradient (e.g., 5% to 95% B over 5 minutes).

    • Validation: Inject a freshly prepared standard. You should observe a single sharp peak corresponding to the exact mass of the parent compound ( [M+H]+ = 277.08) with no thioester degradant peaks.

    Q2: I am losing >50% of my product yield during silica gel column chromatography, even though my TLC looked clean. How can I prevent this?

    Cause: Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). Prolonged exposure on the column induces the same hydrolysis described above, leaving your target compound stuck on the column or eluting as the degraded thioester. Solution: You must neutralize the acidic silanol sites on the silica gel prior to loading your compound.

    Protocol 2: Base-Deactivated Silica Gel Chromatography

    • Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexanes/Ethyl Acetate).

    • Amine Spiking: Add 1% to 2% (v/v) Triethylamine (TEA) to the entire batch of mobile phase.

    • Column Packing: Slurry pack your chromatography column using the TEA-spiked solvent.

    • Equilibration (Critical Step): Flush the packed column with at least 2 to 3 column volumes of the TEA-spiked solvent. This ensures all acidic silanol sites are fully neutralized.

    • Loading & Elution: Load your crude 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile mixture and run the column rapidly. The compound will elute cleanly without degradation.

    Q3: Can I use aqueous HCl to quench my reaction and wash out residual pyridine?

    Cause: Absolutely not. While washing with 1M HCl is a standard technique to remove basic impurities like pyridine, doing so will immediately protonate the 2-pyridyl group of your product and initiate rapid hydrolysis of the dithioacetal[3]. Solution: Use a mildly acidic or neutral wash. If you must remove basic impurities, wash with a saturated aqueous solution of Ammonium Chloride ( NH4​Cl , pH ~5.5) and immediately follow with a saturated Sodium Bicarbonate ( NaHCO3​ ) wash to neutralize the organic layer. Dry rapidly over anhydrous Na2​SO4​ .

    References

    • Okuyama, T., Kawao, S., & Fueno, T. (1984). Acid-catalyzed hydrolysis of ketene dithioacetals and trithioorthocarboxylates. Effects of β -methyl substitution. The Journal of Organic Chemistry.[Link]

    • Yu, H., et al. (2017). DBSA-catalyzed hydrolysis of chain α -oxo ketene dithioacetals in water: Aqueous synthesis of β -ketothioesters. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

    • Zhang, Q., et al. (2024). Selective hydrolysis of α -oxo ketene N,S-acetals in water: switchable aqueous synthesis of β -keto thioesters and β -keto amides. Beilstein Journal of Organic Chemistry.[Link]

    Sources

    Troubleshooting

    stability of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile under basic conditions

    Welcome to the Technical Support Center for highly polarized alkenes. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 3,3-Di(ethylthio)-2-(2-pyri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for highly polarized alkenes. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile during synthesis, workup, and cross-coupling workflows.

    Mechanistic Causality: The Vulnerability of the β -Carbon

    To troubleshoot degradation, we must first understand the fundamental electronic properties of the molecule. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a highly polarized ketene dithioacetal. The α -carbon is flanked by two potent electron-withdrawing groups: a cyano (-CN) group and a 2-pyridyl ring.

    These groups synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system, rendering the β -carbon (C3) exceptionally electrophilic[1]. When exposed to basic conditions, the molecule's stability is entirely dependent on the nucleophilicity of the base rather than its basicity (pKa):

    • Nucleophilic Bases (e.g., NaOH, KOH, NaOEt, Primary Amines): These bases rapidly attack the highly electrophilic β -carbon, initiating an addition-elimination sequence (vinylic substitution) that displaces the ethylthio (-SEt) leaving groups[2].

    • Aqueous Basic Conditions: If water is present alongside a base, the compound undergoes irreversible base-catalyzed hydrolysis. The hydroxide ion attacks C3, ultimately yielding β -keto thioesters or amides, which destroys your starting material[3].

    Visualizing the Degradation Pathway

    G N1 3,3-Di(ethylthio)-2- (2-pyridyl)acrylonitrile N2 Nucleophilic Attack (OH⁻ / RO⁻ / RNH₂) N1->N2 Base Exposure N3 Tetrahedral Thioacetal Anion N2->N3 C3 Attack N4 Vinylic Substitution (Loss of EtS⁻) N3->N4 Elimination N5 Hydrolyzed / Substituted Product N4->N5 Final State

    Base-catalyzed nucleophilic degradation pathway of highly polarized ketene dithioacetals.

    Base Compatibility & Stability Matrix

    To prevent unwanted self-substitution or hydrolysis[2], consult this quantitative summary of the compound's stability under various basic environments.

    Base TypeNucleophilicityTypical SolventStability ProfileRecommended Action
    NaOH / KOH (aq) HighH₂O / EtOHPoor (Rapid hydrolysis)Avoid entirely. Use pH-neutral or slightly acidic workups.
    NaOEt / NaOMe HighEtOH / MeOHPoor (Vinylic substitution)Use only if alkoxide substitution is your intended reaction.
    Primary Amines HighDCM / THFPoor (Forms N,S-acetals)Avoid unless synthesizing heterocyclic derivatives.
    DIPEA / TEA Low-ModerateAnhydrous DCMModerate (Stable < 4h at RT)Safe for short durations. Must be strictly anhydrous.
    NaH / LDA Non-nucleophilicAnhydrous DMF/THFHigh (Stable if strictly dry)Preferred for deprotonating coupling partners.

    Troubleshooting FAQs

    Q: My yield drops significantly after an aqueous workup using saturated NaHCO₃. What is happening? A: Even mild aqueous bases like bicarbonate can initiate hydrolysis at the highly electrophilic C3 position over prolonged exposure during phase separation. The 2-pyridyl and cyano groups make the double bond highly susceptible to hydroxide attack[4]. Solution: Replace NaHCO₃ with a neutral brine wash, or use a slightly acidic quench (e.g., saturated aqueous NH₄Cl) to neutralize any residual reaction base before extraction.

    Q: I need to perform a cross-coupling reaction that requires basic conditions. Which base will not destroy my starting material? A: You must decouple basicity from nucleophilicity. Avoid carbonate bases (K₂CO₃, Cs₂CO₃) in the presence of water or alcohols. Instead, utilize strictly non-nucleophilic bases such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or bulky organic bases like DIPEA in rigorously anhydrous solvents[2].

    Q: Why is my starting material polymerizing or forming a complex mixture when I add an amine base? A: Primary and unhindered secondary amines act as excellent nucleophiles rather than just bases. They undergo rapid single or double vinylic substitution, displacing the -SEt groups to form ketene N,S-acetals or N,N-acetals. If your goal is to preserve the dithioacetal, you must use sterically hindered tertiary amines (like DIPEA) and keep the temperature low.

    Validated Experimental Protocol: Anhydrous Base-Mediated Annulation

    When reacting 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile with a nucleophile (e.g., a ketone enolate), you must use a self-validating protocol that ensures the base acts only on your coupling partner and not on the dithioacetal[2].

    Workflow Visualization

    Workflow S1 Step 1: Anhydrous Setup Purge with N2 Dry DMF solvent S2 Step 2: Base Activation Add NaH (Non-nucleophilic) Observe H2 evolution S1->S2 S3 Step 3: Substrate Addition Add Ketene Dithioacetal Monitor via TLC (UV) S2->S3 S4 Step 4: Acidic Quench Use 10% HCl or NH4Cl Avoid basic aqueous phase S3->S4

    Self-validating experimental workflow for base-mediated reactions with ketene dithioacetals.

    Step-by-Step Methodology
    • Anhydrous Preparation: Flame-dry a reaction vial and flush with ultra-pure N₂. Add the ketone coupling partner (0.5 mmol) and anhydrous DMF (1.5 mL).

      • Validation Checkpoint: Ensure the solvent has been stored over activated molecular sieves to prevent moisture-induced hydrolysis[3].

    • Enolate Generation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.75 mmol) to the mixture at 0 °C.

      • Validation Checkpoint: Observe the evolution of H₂ gas. Wait until bubbling completely ceases (approx. 15-20 minutes), confirming total consumption of the base by the ketone. This ensures no free base is left to attack the dithioacetal.

    • Substrate Addition: Slowly add 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (0.3 mmol) to the reaction mixture and warm to 50 °C.

      • Validation Checkpoint: Monitor via TLC (UV active). The absence of a continuous baseline smear indicates that the substrate is undergoing the desired [3+3] annulation rather than uncontrolled self-substitution[2].

    • Controlled Quench: Upon completion, cool the reaction to 0 °C. Do not use NaOH or NaHCO₃. Quench the reaction carefully with 10% aqueous HCl or saturated NH₄Cl until the pH is ~5-6.

      • Validation Checkpoint: Test the aqueous phase with pH paper. Extract with ethyl acetate (3 × 25 mL) only after confirming the aqueous layer is no longer basic.

    References

    • Title: 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)
    • Source: nih.gov (PMC)
    • Source: derpharmachemica.
    • Source: clockss.

    Sources

    Optimization

    Technical Support Center: Optimizing Knoevenagel Condensation of Pyridylacetonitrile

    Welcome to the Application Scientist Support Center. The Knoevenagel condensation of pyridylacetonitrile with carbonyl compounds is a foundational carbon-carbon bond-forming reaction used to synthesize highly conjugated...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. The Knoevenagel condensation of pyridylacetonitrile with carbonyl compounds is a foundational carbon-carbon bond-forming reaction used to synthesize highly conjugated α,β-unsaturated nitriles. While conceptually straightforward, researchers frequently encounter thermodynamic and kinetic bottlenecks—ranging from stalled conversions and regiochemical reactivity differences to mass transfer limitations in green solvent systems.

    This guide is engineered to provide actionable, mechanistically grounded troubleshooting strategies and self-validating experimental protocols.

    Workflow & Mechanistic Logic

    Knoevenagel_Optimization Start Pyridylacetonitrile + Carbonyl Compound Cat Catalyst Selection (Piperidine / CTABr / None) Start->Cat Solvent Solvent System (Solvent-Free / EtOH / Water) Cat->Solvent Temp Temperature Control (RT to 100°C) Solvent->Temp Issue1 Stalled Conversion (Equilibrium Limit) Temp->Issue1 Low Yield Issue2 Solidification (Mass Transfer Issue) Temp->Issue2 High Viscosity Product α,β-Unsaturated Nitrile (Target Product) Temp->Product Opt1 Remove H2O / Add Acid Co-catalyst Issue1->Opt1 Opt2 Increase Temp / Mechanical Milling Issue2->Opt2 Opt1->Temp Opt2->Temp

    Logical workflow for optimizing Knoevenagel condensation parameters.

    Section 1: Reaction Kinetics & Regiochemistry (FAQ)

    Q: My condensation with 3-pyridylacetonitrile is yielding significantly less product than my reactions with 2-pyridylacetonitrile under identical conditions. Why? A: This is a classic regiochemical reactivity issue driven by electronic effects. The Knoevenagel condensation relies on the deprotonation of the methylene group to form a nucleophilic carbanion. In 2-pyridylacetonitrile and 4-pyridylacetonitrile, the resulting negative charge can be delocalized directly onto the highly electronegative pyridine nitrogen via resonance.

    In 3-pyridylacetonitrile, the nitrogen is in the meta position. Resonance delocalization onto the nitrogen is impossible, meaning the carbanion is only stabilized by weaker inductive electron-withdrawing effects[1]. Consequently, the methylene protons in the 3-isomer are less acidic, significantly reducing the reaction rate. Troubleshooting Action: For 3-pyridylacetonitrile, you must increase the electrophilicity of your carbonyl partner or drive the thermodynamics. Consider adding a catalytic amount of glacial acetic acid alongside your piperidine base to facilitate iminium ion formation, or increase the reaction temperature to 120 °C[2].

    Q: Why does the reaction stall at 50-60% conversion despite prolonged heating? A: The Knoevenagel condensation is a reversible equilibrium reaction that produces water as a byproduct. If water is not actively removed from the system, the equilibrium will stall, or worse, promote the hydrolysis of the nitrile group. Furthermore, the pyridine ring can participate in hydrogen bonding with the amine groups of the products or catalysts, decreasing the molecular degrees of freedom and stalling the reaction[3]. Troubleshooting Action: Shift the equilibrium (Le Chatelier's principle) by utilizing a Dean-Stark apparatus if running in toluene, or transition to a solvent-free methodology where the absence of a bulk solvent matrix prevents water from solvating and stabilizing the reverse reaction[4].

    Section 2: Solvent Selection & Green Chemistry (FAQ)

    Q: I am trying to eliminate VOCs and run the reaction solvent-free. The mixture turns into a thick, unstirrable paste before completion. How can I optimize this? A: Solvent-free Knoevenagel condensations are highly efficient, often relying on the liquid catalyst (e.g., piperidine) to act as a transient solvent[4]. However, as the highly conjugated α,β-unsaturated nitrile product forms, its melting point is typically much higher than the starting materials, leading to rapid solidification and mass transfer failure. Troubleshooting Action: Run the reaction at an elevated temperature (e.g., 100 °C) to keep the product molten during the reaction phase[4]. If thermal regulation causes substrate degradation, transition to a mechanochemical approach using a ball mill to ensure continuous surface renewal.

    Q: Can I perform this condensation in an aqueous medium to further improve the green chemistry profile? A: Yes, but solubility is the primary barrier. Pyridylacetonitriles and most aromatic aldehydes are highly hydrophobic. Attempting the reaction in pure water will lead to phase separation. Troubleshooting Action: Introduce a phase-transfer catalyst (PTC) or surfactant. Using catalytic amounts of cetyltrimethylammonium bromide (CTABr) creates micelles that solubilize the hydrophobic organic substrates in the aqueous phase, allowing the base-catalyzed condensation to proceed efficiently in water[5].

    Mechanistic Causality of Piperidine Catalysis

    Mechanism Aldehyde Aldehyde/Ketone Iminium Iminium Ion (Highly Electrophilic) Aldehyde->Iminium Nucleophilic Attack Nitrile Pyridylacetonitrile Carbanion Resonance-Stabilized Carbanion (Nucleophile) Nitrile->Carbanion Deprotonation Aldol Aldol-type Intermediate Iminium->Aldol Carbanion->Aldol Product α,β-Unsaturated Nitrile + H2O Aldol->Product Dehydration Piperidine Piperidine Piperidine->Iminium Piperidine->Carbanion

    Dual-role catalytic mechanism of piperidine in Knoevenagel condensations.

    Section 3: Validated Experimental Protocols
    Protocol A: Solvent-Free Piperidine-Catalyzed Condensation

    This protocol utilizes piperidine as both the base and the transient reaction medium, driving high yields through high localized concentrations[4].

    • Charge: In a dry 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 equiv) and the specific pyridylacetonitrile isomer (1.1 equiv). The slight excess of nitrile compensates for any evaporative loss.

    • Catalysis: Add piperidine (0.5 to 1.0 equiv) dropwise.

    • Reaction: Heat the mixture to 100 °C under continuous magnetic stirring.

      • Self-Validation Checkpoint: Monitor the physical state. The mixture will initially appear as a clear liquid, then rapidly transition in color (colorless yellow brown) as the extended π-conjugated system forms. It will eventually become a highly viscous oil or solid[4].

    • Monitoring: After 24 hours, sample the mixture, dissolve in a drop of ethyl acetate, and check via TLC (Hexanes:EtOAc 7:3). A highly fluorescent product spot under 365 nm UV indicates successful condensation.

    • Isolation: Cool the mixture to room temperature. Triturate the solidified mass with cold ethanol. Filter the precipitate and recrystallize from hot ethanol to yield the pure α,β-unsaturated nitrile.

    Protocol B: Aqueous Micellar Condensation (Green Chemistry)

    This protocol leverages hydrophobic interactions within micelles to force the condensation of insoluble substrates in water[5].

    • Micelle Preparation: Dissolve cetyltrimethylammonium bromide (CTABr, 10 mol%) in deionized water (10 mL per mmol of substrate) at 40 °C until the solution is completely clear, indicating successful micelle formation.

    • Substrate Addition: Add the aldehyde (1.0 equiv) and pyridylacetonitrile (1.0 equiv).

      • Self-Validation Checkpoint: The mixture will immediately become a milky emulsion due to the suspension of hydrophobic substrates.

    • Reaction: Stir vigorously at room temperature to 90 °C (depending on substrate reactivity) for 8 hours[5].

    • Workup: As the reaction proceeds, the highly hydrophobic product will precipitate directly out of the aqueous phase. Filter the solid, wash with copious amounts of cold water to remove the CTABr, and dry under a vacuum.

    Section 4: Quantitative Data Summary

    The following table summarizes the expected yields and optimal conditions based on the specific pyridylacetonitrile isomer and solvent system chosen.

    Pyridyl IsomerCarbonyl PartnerCatalystSolventTempYieldRef
    2-Pyridyl N-ethyl-3-carbazolecarboxaldehydePiperidineSolvent-free100 °C>80%[4]
    4-Pyridyl N-ethyl-3-carbazolecarboxaldehydeNoneDMF100 °C~75%[4]
    2-Pyridyl Salicylaldehyde derivativesCTABr (PTC)Water90 °C93%[5]
    3-Pyridyl p-diphenylaminobenzaldehydeNoneSolvent-free120 °C65-70%[2]
    2-Pyridyl Benzaldehyde derivativesNoneSolvent-freeRT>90%[1]
    References[4] Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - nih.gov - Link[5] SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER - clockss.org - Link[2] Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties - ccsenet.org - Link[1] Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - mdpi.com - Link[3] Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - nih.gov - Link

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting &amp; Workup Guide for Reactions Involving 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    Overview & Mechanistic Context 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a highly functionalized ketene dithioacetal utilized extensively in the synthesis of fused nitrogenous heterocycles, including polysubstitute...

    Author: BenchChem Technical Support Team. Date: March 2026

    Overview & Mechanistic Context

    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a highly functionalized ketene dithioacetal utilized extensively in the synthesis of fused nitrogenous heterocycles, including polysubstituted pyridines and quinolizines (1[1]). The defining chemical event in these syntheses is the nucleophilic displacement of the ethylthio groups by amines or active methylene compounds. While synthetically powerful, this transformation inevitably eliminates ethanethiol (ethyl mercaptan, EtSH) as a stoichiometric byproduct (2[2]). Proper workup procedures must address the severe odor, toxicity, and phase-separation challenges inherent to this chemistry.

    Core Troubleshooting & FAQs

    Q1: Why does my reaction mixture emit a severe, skunk-like odor, and how do I safely neutralize it during workup? Causality: The nucleophilic addition-elimination sequence on the ketene dithioacetal core cleaves the carbon-sulfur bonds, releasing free ethanethiol[1]. Ethanethiol is highly volatile (boiling point 35 °C) and has an extremely low human odor detection threshold (parts per billion). If not neutralized, it poses severe inhalation hazards and will contaminate the laboratory environment. Solution: The reaction must be actively scrubbed during heating, and the crude mixture must undergo an oxidative quench before solvent removal. Sodium hypochlorite (bleach) is the industry standard for this process, as it rapidly oxidizes the volatile thiol into less odorous diethyl disulfide, and subsequently into water-soluble, odorless ethanesulfonic acid[2].

    Q2: During aqueous extraction, my organic and aqueous layers form a thick, unresolvable emulsion. Why does this happen, and how can I break it? Causality: Reactions involving 3,3-di(ethylthio)-2-(2-pyridyl)acrylonitrile are typically performed in highly polar aprotic solvents (e.g., DMSO or DMF) using carbonate bases. When water is added during workup, the DMSO/water mixture reduces the interfacial tension with the organic extraction solvent (like ethyl acetate). Furthermore, the newly synthesized heterocyclic products often possess amphiphilic properties, acting as surfactants that stabilize the emulsion. Solution: Do not use pure water for the initial dilution. Instead, quench the reaction into a large excess (5–10 volumes) of saturated aqueous sodium chloride (brine). The high ionic strength "salts out" the organic product, forcing it into the organic phase, while simultaneously driving the DMSO entirely into the aqueous phase. If an emulsion persists, filtering the biphasic mixture through a pad of Celite will remove the insoluble micro-particulates stabilizing the phase boundary.

    Q3: Can the oxidative quench damage my newly synthesized heterocyclic product? Causality: While sodium hypochlorite is excellent for oxidizing thiols, it is also a source of electrophilic chlorine (Cl+). If your target heterocycle contains electron-rich rings (e.g., activated pyrimidines or phenols), excess bleach can cause unintended electrophilic aromatic chlorination. Solution: Control the stoichiometry and temperature. Perform the quench strictly at 0–5 °C and use a controlled excess of bleach. Alternatively, switch to hydrogen peroxide (H₂O₂), which provides a milder oxidative profile without the risk of halogenation (3[3]).

    Quantitative Data: Quenching Agent Comparison

    To assist in selecting the optimal workup strategy, the following table summarizes the quantitative and qualitative profiles of standard ethanethiol quenching agents.

    Quenching AgentMechanism of ActionAdvantagesDisadvantages / Risks
    Sodium Hypochlorite (NaOCl, 10%) Oxidizes thiols to disulfides, then to water-soluble sulfonates[2].Fast kinetics; completely destroys odor; inexpensive.Exothermic; risk of chlorinating electron-rich heterocycles.
    Hydrogen Peroxide (H₂O₂, 30%) Oxidizes thiols to disulfides and sulfonic acids[3].Clean byproduct (water); zero risk of halogenation.Slower reaction; risk of explosive peroxides if concentrated.
    Potassium Permanganate (KMnO₄) Strong oxidative cleavage of the C-S bond.Highly effective; visual indicator of completion (color change).Generates insoluble MnO₂ sludge; complicates extraction.

    Experimental Protocols: Self-Validating Oxidative Workup

    This step-by-step methodology ensures the complete destruction of ethanethiol and the efficient isolation of the heterocyclic product.

    Step 1: Thermal Arrest & Preparation

    • Action: Upon reaction completion, immediately transfer the reaction flask to an ice-water bath and cool the crude mixture (typically in DMSO) to 0–5 °C.

    • Causality: Lowering the temperature prevents the volatile ethanethiol (bp 35 °C) from boiling off and escaping the fume hood before it can be oxidized.

    Step 2: Oxidative Quenching

    • Action: Slowly add a pre-chilled aqueous solution of sodium hypochlorite (10–15% w/v) dropwise while maintaining vigorous magnetic stirring.

    • Validation Checkpoint: Monitor the internal temperature. The oxidation of ethanethiol is highly exothermic. If the temperature exceeds 15 °C, pause the addition. The quench is complete when the characteristic skunk-like odor is completely replaced by a mild chlorine/disulfide scent[2].

    Step 3: Phase Separation & Salting Out

    • Action: Dilute the quenched mixture with 5 volumes of saturated aqueous NaCl (brine). Extract the mixture with ethyl acetate (3 × 50 mL).

    • Causality: Brine maximizes the polarity of the aqueous layer, preventing DMSO from partitioning into the ethyl acetate and breaking potential emulsions.

    • Validation Checkpoint: The organic layer should be clear. If it appears milky, wash with an additional portion of brine to remove residual water/DMSO.

    Step 4: Isolation

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    Mandatory Visualization: Workup Workflow

    WorkupWorkflow Start Crude Reaction Mixture (Product + EtSH + DMSO) Cool Cool to 0°C (Prevents EtSH Volatilization) Start->Cool Quench Oxidative Quench Add NaOCl (Bleach) Dropwise Cool->Quench Stir Stir 30-60 min (Converts EtSH to Sulfonates) Quench->Stir Dilute Dilute with Brine (Salts out product, retains DMSO) Stir->Dilute Extract Liquid-Liquid Extraction (EtOAc) Dilute->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Target Heterocycle) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, DMSO, Oxidized Sulfur) PhaseSep->AqPhase Bottom Layer Purify Concentration & Purification OrgPhase->Purify Waste Aqueous Waste (Safe Disposal) AqPhase->Waste

    Fig 1: Oxidative workup workflow for quenching ethanethiol and isolating heterocyclic products.

    References

    • [1] One-Pot Synthesis of Polysubstituted Pyridine Derivatives Using Ketene Dithioacetals, ResearchGate.1

    • [2] Working with Hazardous Chemicals, Organic Syntheses. 2

    • [3] Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA, PMC - National Institutes of Health. 3

    Sources

    Reference Data & Comparative Studies

    Validation

    biological activity of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile versus sorafenib

    An in-depth technical analysis for researchers, scientists, and oncology drug development professionals. Executive Summary The development of small-molecule kinase inhibitors has fundamentally shifted the oncology landsc...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis for researchers, scientists, and oncology drug development professionals.

    Executive Summary

    The development of small-molecule kinase inhibitors has fundamentally shifted the oncology landscape. Sorafenib, a diaryl urea derivative, remains a gold-standard multikinase inhibitor utilized primarily for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). However, the emergence of resistance and off-target toxicities necessitates the exploration of novel pharmacophores.

    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile represents a highly specialized class of ketene dithioacetal and tyrphostin-like synthetic intermediates[1]. By leveraging a highly electron-rich bis(ethylthio) moiety coupled with a hydrogen-bonding 2-pyridyl ring, this compound class offers a distinct structural and thermodynamic approach to kinase inhibition compared to traditional urea-based scaffolds[2]. This guide objectively compares the mechanistic profiling, biological efficacy, and validation methodologies of these two divergent chemical entities.

    Structural & Mechanistic Divergence

    To understand the biological activity of these compounds, we must first analyze the causality of their binding kinetics within the kinase domain.

    Sorafenib (The Type II Paradigm): Sorafenib functions primarily as a Type II kinase inhibitor. It stabilizes the inactive "DFG-out" conformation of the activation loop in target kinases (such as VEGFR-2, PDGFR, and Raf kinases)[3]. The diaryl urea linker forms critical hydrogen bonds with the catalytic glutamate and the backbone amide of aspartate, while the lipophilic trifluoromethyl-phenyl group occupies the deep allosteric hydrophobic pocket adjacent to the ATP-binding site.

    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (The Type I ATP-Competitive Approach): Acrylonitrile derivatives, particularly those bearing pyridyl and aryl substitutions (tyrphostins), generally function as Type I inhibitors, binding to the active "DFG-in" conformation[1].

    • The 2-Pyridyl Nitrogen & Cyano Group: Act as primary hydrogen bond acceptors, interacting directly with the hinge region of the kinase (e.g., Cys919 in VEGFR-2)[3].

    • The 3,3-Di(ethylthio) Moiety: This ketene dithioacetal structural feature provides significant lipophilic bulk. Unlike the rigid planar structures of many early-generation inhibitors, the flexible ethylthio chains can adapt to the hydrophobic sub-pockets of the ATP-binding cleft, enhancing binding affinity and membrane permeability[4].

    Signaling_Pathway VEGFR VEGFR-2 (Receptor Tyrosine Kinase) RAF Raf Kinases (B-Raf / C-Raf) VEGFR->RAF Activation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 (Tumor Proliferation) MEK->ERK Phosphorylation Sorafenib Sorafenib Sorafenib->VEGFR Type II Inhibition Sorafenib->RAF Direct Inhibition Acrylonitrile 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile Acrylonitrile->VEGFR Type I Inhibition

    Fig 1. Comparative inhibition of the VEGFR/Raf/MEK/ERK cascade by Sorafenib and Acrylonitriles.

    Comparative Biological Activity: Efficacy & Selectivity

    When benchmarking novel acrylonitrile derivatives against Sorafenib, researchers focus on both cell-free enzymatic inhibition and whole-cell anti-proliferative effects. Recent structure-activity relationship (SAR) studies on functionalized pyridine-based acrylonitriles reveal that these compounds can achieve near-equipotent VEGFR-2 inhibition while displaying unique cytotoxicity profiles against specific hepatoma and colorectal cancer lines[5][6].

    Table 1: Quantitative Efficacy Comparison (Representative Data)

    Target / AssaySorafenib (Reference)Pyridyl-Acrylonitrile AnaloguesMechanistic Observation
    VEGFR-2 Kinase (IC₅₀) 0.09 - 0.10 µM0.12 - 0.15 µMAcrylonitriles demonstrate highly competitive Type I binding[5].
    HepG2 (Hepatoma, IC₅₀) 3.5 - 5.0 µM1.2 - 4.8 µMThienyl/pyridyl variations show enhanced HCC penetration[3].
    HCT-116 (Colorectal, IC₅₀) 6.2 - 8.0 µM2.4 - 5.5 µMIndole-based tyrphostins show high p53-independent activity[1].
    Normal Vero Cells (CC₅₀) > 50.0 µM> 40.0 µMBoth maintain a favorable selectivity index (SI > 10)[5].

    Data synthesized from comparative in vitro evaluations of functionalized pyridine and bis(alkylthio)acrylonitrile scaffolds[1][3][5].

    Methodological Framework: Self-Validating Protocols

    To ensure rigorous scientific integrity, the experimental evaluation of highly conjugated molecules like 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile requires self-validating assay systems. Acrylonitrile systems often exhibit intrinsic autofluorescence, which can artificially skew data in standard colorimetric or simple fluorometric assays.

    Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

    Causality: HTRF utilizes a time delay (time-resolved measurement) between excitation and emission reading. This completely eliminates the short-lived background autofluorescence inherent to the di(ethylthio)-acrylonitrile scaffold, ensuring the calculated IC₅₀ is a true reflection of kinase inhibition.

    • Reagent Preparation: Prepare a 3x master mix of VEGFR-2 kinase enzyme in HTRF buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).

    • Compound Dilution: Serially dilute 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile and Sorafenib in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration ≤ 1%).

    • Enzyme Incubation: Add the kinase master mix to the compounds and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Add a 3x mixture of ATP (at the predetermined Km) and biotinylated substrate peptide. Incubate for 60 minutes.

    • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

    • Readout: Read the plate using a time-resolved fluorometer (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine specific kinase inhibition.

    Protocol 2: Apoptosis Validation via Caspase-3/7 Cleavage

    Causality: Measuring metabolic activity (e.g., via MTT) cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. To validate that the reduction in HepG2 viability is driven by targeted apoptosis rather than non-specific toxicity, an orthogonal Caspase-3/7 assay is mandatory[1][6].

    • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight.

    • Treatment: Treat cells with the calculated IC₅₀ concentrations of the Acrylonitrile derivative and Sorafenib for 24 hours.

    • Reagent Addition: Add a proluminescent Caspase-3/7 substrate containing the DEVD sequence.

    • Lysis & Cleavage: Incubate for 1 hour. Active caspases cleave the DEVD sequence, releasing aminoluciferin.

    • Validation: Measure luminescence. A proportional spike in luminescence confirms that the mechanism of action is true apoptotic induction, validating the upstream kinase inhibition data.

    Assay_Workflow Compound Compound Prep (Serial Dilution) HTRF HTRF Kinase Assay (VEGFR-2 + ATP) Compound->HTRF Readout Time-Resolved Readout (Eliminates Autofluorescence) HTRF->Readout Validation Caspase-3/7 Assay (Apoptosis Confirmation) Readout->Validation

    Fig 2. Self-validating workflow combining HTRF kinase screening with downstream apoptosis validation.

    Conclusion

    While Sorafenib remains a critical clinical tool via its Type II multikinase inhibition, functionalized acrylonitriles—specifically those utilizing the 3,3-bis(alkylthio) and 2-pyridyl pharmacophores—offer a highly potent, Type I ATP-competitive alternative. The di(ethylthio) moiety provides unique lipophilic flexibility that allows these molecules to effectively navigate the hydrophobic sub-pockets of kinases like VEGFR-2. For drug development professionals, utilizing self-validating HTRF and orthogonal apoptotic assays is critical to accurately benchmarking these novel scaffolds against established clinical standards.

    References

    1.[3] Title: New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC Source: NIH PubMed Central URL:[Link]

    2.[5] Title: Contemporary development in the synthesis and biological applications of pyridine-based heterocyclic motifs Source: ResearchGate URL:[Link]

    3.[1] Title: Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC Source: NIH PubMed Central URL:[Link]

    4.[6] Title: The three aryl-acrylonitrile derivatives suppressed the clonogenic survival of HT-29 cancer cells and induced apoptosis Source: ResearchGate URL:[Link]

    5.[4] Title: Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones - PMC Source: NIH PubMed Central URL:[Link]

    6.[2] Title: Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega Source: ACS Publications URL:[Link]

    Sources

    Comparative

    A Technical Guide to the Structural Validation of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile by X-ray Crystallography

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. This guide provides an in-depth technical comparison of the structural validation of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, a compound of interest for its potential biological activities stemming from the versatile acrylonitrile scaffold.[1] While a deposited crystal structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD) as of this writing[2][3][4][5][6], this guide will leverage data from closely related analogs to provide a comprehensive framework for its structural elucidation by single-crystal X-ray diffraction. We will explore the causality behind experimental choices, compare the definitive nature of X-ray crystallography with other analytical techniques, and provide a robust, self-validating protocol.

    Synthesis and the Imperative for Structural Verification

    The journey to structural validation begins with the synthesis of the target compound. A plausible and efficient route to 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile involves a one-pot reaction of 2-(2-pyridyl)acetonitrile with carbon disulfide in the presence of a base, followed by alkylation with ethyl iodide. An electrochemical approach using an electrogenerated cyanomethyl base has proven effective for the synthesis of analogous 3,3-bis(ethylthio)-2-arylacrylonitriles, offering mild reaction conditions and good yields.[7]

    Proposed Synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile:

    A solution of 2-(2-pyridyl)acetonitrile in a suitable solvent such as acetonitrile is treated with a base to generate the corresponding carbanion. Carbon disulfide is then added to form a dithiocarboxylate intermediate. Subsequent in-situ alkylation with two equivalents of ethyl iodide would yield the desired 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile.

    While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are indispensable for the initial characterization of the synthesized compound, they often fall short of providing an unambiguous determination of the three-dimensional structure, especially concerning stereochemistry and subtle conformational features. For instance, while ¹H and ¹³C NMR can confirm the connectivity of the atoms, they do not directly reveal the spatial arrangement. IR spectroscopy can identify the characteristic nitrile (C≡N) and C=C stretching frequencies[8][9], but provides no geometric information. Therefore, single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of molecular structure at atomic resolution.[10]

    The Crystallographic Workflow: From Powder to Picture

    The process of determining a crystal structure is a meticulous one, requiring patience and precision. The following protocol outlines the critical steps, from obtaining suitable crystals to refining the final structural model.

    Crystallization: The Art of Inducing Order

    The most challenging, and often rate-limiting, step in X-ray crystallography is the growth of a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[11][12] For a small organic molecule like 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, several crystallization techniques can be employed:

    • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

    • Vapor Diffusion: This is a highly effective method for small quantities of material.[12] A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals can form at the interface as the solvents slowly mix.[7]

    Data Collection: Interrogating the Crystal with X-rays

    Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13][14]

    Step-by-Step Data Collection Protocol:

    • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a thin glass fiber or a cryo-loop.

    • Instrument Setup: The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer.[13] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

    • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the Bravais lattice.[15][16]

    • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[13] The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

    Structure Solution and Refinement: From Data to a 3D Model

    The collected diffraction intensities are then used to solve and refine the crystal structure.

    • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

    • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal, which describes the symmetry of the crystal lattice.[7][16]

    • Structure Solution: For small molecules, direct methods are typically used to determine the initial phases of the structure factors and generate an initial electron density map.[11] This map reveals the positions of the heavier atoms.

    • Structure Refinement: The initial atomic model is refined using a least-squares minimization process. This involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors.[11][17] Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refined structure is evaluated based on parameters such as the R-factor, which indicates the goodness of fit between the experimental data and the final model.

    The following diagram illustrates the comprehensive workflow for the structural validation of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile.

    Crystallographic Workflow Workflow for the Structural Validation of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation

    A flowchart of the crystallographic validation process.

    Comparative Analysis: Insights from Structural Analogs

    In the absence of the specific crystal structure of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, a comparative analysis with structurally related compounds provides invaluable insights into its expected molecular geometry and packing. Several crystal structures of 2-(pyridyl)acrylonitrile derivatives have been reported, offering a basis for comparison.

    For instance, the crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile reveals important details about the conformation of the acrylonitrile moiety and the planarity of the heterocyclic system.[1] Similarly, studies on positional isomers of (Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile provide data on how the pyridine ring's nitrogen position influences the overall molecular conformation and intermolecular interactions.[15]

    Table 1: Comparison of Crystallographic Data for 2-(Pyridyl)acrylonitrile Analogs

    Parameter(Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile[15](Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile[1]Expected for 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile
    Crystal SystemOrthorhombicMonoclinicTo be determined
    Space GroupPbcaP2₁/cTo be determined
    Key Bond Lengths (Å)C≡N: ~1.14C≡N: ~1.15C≡N: ~1.14-1.16
    C=C: ~1.35C=C: ~1.36C=C: ~1.35-1.37
    C-S: N/AC-S: N/AC-S: ~1.75-1.80
    Key Bond Angles (°)C-C≡N: ~178C-C≡N: ~177C-C≡N: ~177-179
    C-C=C: ~121C-C=C: ~122C-C=C: ~120-125
    Dihedral AnglePyridyl ring relative to acrylonitrile plane: variableImidazopyridine ring relative to acrylonitrile plane: ~5-15°Pyridyl ring relative to acrylonitrile plane: Expected to be non-planar due to steric hindrance from the ethylthio groups
    Intermolecular InteractionsC-H···N, C-H···OC-H···N, C-H···Cl, π-π stackingC-H···N, C-H···S, potential for weaker intermolecular interactions due to bulky ethylthio groups

    Based on these analogs, we can predict that in 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, the acrylonitrile moiety will be largely planar. However, significant torsion is expected around the C-C bond connecting the pyridyl ring to the acrylonitrile group due to the steric bulk of the two ethylthio substituents. The C-S bond lengths and angles will be consistent with those observed in other ketene dithioacetals.

    Alternative and Complementary Characterization Techniques

    While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution would confirm the chemical structure and provide information about the electronic environment of the nuclei. 2D NMR techniques like HSQC and HMBC would be crucial for unambiguous assignment of all proton and carbon signals.

    • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption for the nitrile group (C≡N) around 2220-2230 cm⁻¹, and a C=C stretching vibration for the acrylonitrile backbone.[8][9]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, confirming its elemental composition.

    The following diagram illustrates the relationship between the primary structural validation method (X-ray Crystallography) and complementary spectroscopic techniques.

    Characterization_Methods Interplay of Structural Characterization Techniques main_node Structural Validation of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile xray Single-Crystal X-ray Crystallography main_node->xray Definitive 3D Structure nmr NMR Spectroscopy (¹H, ¹³C, 2D) main_node->nmr Connectivity & Solution Conformation ir IR Spectroscopy main_node->ir Functional Groups ms Mass Spectrometry (HRMS) main_node->ms Molecular Formula xray->nmr Confirms Solid vs. Solution State nmr->xray Guides Initial Model

    Relationship between crystallographic and spectroscopic methods.

    Conclusion and Future Outlook

    The structural validation of novel compounds like 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a cornerstone of chemical and pharmaceutical research. While direct crystallographic data for this specific molecule remains to be published, this guide has demonstrated that a robust and scientifically sound validation is achievable through a combination of a well-defined synthetic strategy, a meticulous X-ray crystallography protocol, and a comparative analysis with structurally related compounds. The detailed experimental workflow and comparative data presented herein provide a clear roadmap for researchers seeking to unequivocally determine the three-dimensional structure of this and similar molecules. The elucidation of its precise molecular architecture will undoubtedly accelerate the exploration of its potential applications and contribute to the broader understanding of the structure-property relationships within this important class of compounds.

    References

    • A simple method for the preparation of 3,3-bis(ethylthiol)-2-arylacrylonitrile and 3,3-bis(ethoxyacetatethiol)-2-arylacrylonitrile is described. The electrogenerated cyanomethyl base/anion obtained from electroreduction of acetonitrile promotes reactions between an arylacetonitrile, carbon disulfide and ethyl iodide or ethyl 2-chloroacetate. ResearchGate. [Link]

    • Solve a small-molecule structure - CCP4 wiki. (2025, December 13). CCP4. [Link]

    • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. [Link]

    • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

    • Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. (n.d.). National Center for Biotechnology Information. [Link]

    • Crystal Structure of 2-[(2-Chloro-5-methyl-3-pyridinyl)(hydroxy)-methyl]acrylonitrile. (2007). J-STAGE. [Link]

    • Single-crystal X-ray Diffraction. (2007, May 17). SERC. [Link]

    • Crystal Structure Determination I. (n.d.). National Workshop on Crystal Structure Determination using Powder XRD. [Link]

    • Small Molecule Structure Solution and Refinement. (n.d.). University of Canterbury. [Link]

    • Cambridge Structural Database - Wikipedia. (n.d.). Wikipedia. [Link]

    • Cambridge Structural Database. (n.d.). MIT Libraries. [Link]

    • Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society. [Link]

    • CSD - Cambridge Structural Database. (n.d.). Maastricht University Library. [Link]

    • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

    • Cambridge Structural Database. (2026, February 3). re3data.org. [Link]

    • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

    • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. (n.d.). National Center for Biotechnology Information. [Link]

    • Crystal structure of poly[(acetonitrile-κN)(μ3-7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato-κ4 N,O:O′:O′′)sodium]. (n.d.). National Center for Biotechnology Information. [Link]

    • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (2025, September 12). ResearchGate. [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile and its Class in Modern Synthesis

    Introduction: Unveiling a Versatile Synthetic Workhorse In the landscape of organic synthesis, the pursuit of efficiency, modularity, and novel reactivity is paramount. Reagents that serve as multi-functional building bl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Unveiling a Versatile Synthetic Workhorse

    In the landscape of organic synthesis, the pursuit of efficiency, modularity, and novel reactivity is paramount. Reagents that serve as multi-functional building blocks are invaluable tools for drug development and materials science. 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is a prime example of such a reagent, belonging to the powerful class of ketene dithioacetals. While specific data on this exact molecule is sparse, its structural features—a polarized alkene backbone activated by nitrile and pyridyl groups, and functionalized with two versatile ethylthio leaving groups—place it firmly within a well-documented family of synthetic intermediates.

    This guide provides a comparative analysis of this reagent class, explaining the distinct advantages it offers over more conventional synthetic alternatives. We will delve into the causality behind its reactivity, provide experimental frameworks, and present data-driven comparisons to empower researchers in their synthetic design. Ketene dithioacetals are lauded for their stability, ease of preparation, and, most importantly, their multifaceted reactivity, serving as key intermediates in the construction of complex heterocyclic systems.[1][2][3] They are stable at room temperature, can withstand mildly acidic and alkaline conditions, and can be stored indefinitely without significant decomposition, making them reliable reagents in multi-step syntheses.[2]

    The Functional Anatomy: Understanding the Source of Reactivity

    The remarkable utility of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile stems from the synergistic interplay of its functional components. Understanding this relationship is key to exploiting its full synthetic potential.

    • Ketene Dithioacetal Core : This is the heart of the reagent's versatility. The two ethylthio (-SEt) groups are excellent leaving groups, far more so than their oxygen-based diether analogues. This allows for sequential, selective substitution by a wide range of nucleophiles.[3][4]

    • Electron-Withdrawing Groups (EWG) : The acrylonitrile (C=C-CN) and 2-pyridyl moieties are powerful EWGs. They render the β-carbon of the alkene highly electrophilic, transforming the molecule into a potent Michael acceptor.[5] This electronic polarization is the driving force for many of its key reactions.

    • Pyridyl Ring : Beyond its electron-withdrawing nature, the pyridine nitrogen can act as a Lewis basic site, potentially coordinating to metals or directing reactions via hydrogen bonding, offering an additional layer of control in synthetic transformations.

    This unique combination of features makes the molecule a "masked" or "tunable" synthon. It is not merely a Michael acceptor but a platform for subsequent, predictable transformations.

    G cluster_0 Molecular Components cluster_1 Resulting Chemical Properties A Ketene Dithioacetal (C=C(SEt)₂) D Excellent Leaving Groups (Sequential Substitution) A->D enables B Acrylonitrile Moiety (C=C-C≡N) E Potent Michael Acceptor (β-carbon is highly electrophilic) B->E activates C 2-Pyridyl Group C->E activates F Modulated Reactivity (Coordination Site) C->F provides

    Caption: Functional components of the reagent and their contributions to its reactivity.

    Core Advantages & Synthetic Applications

    The primary advantage of using polarized ketene dithioacetals like 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is their ability to facilitate complex bond formations in a controlled manner.

    Superior Michael Acceptors with In-Built Functionality

    The most fundamental application is as a Michael acceptor.[5] Unlike simple α,β-unsaturated nitriles, the reaction does not terminate after the initial 1,4-conjugate addition. The true advantage lies in what happens next. The intermediate adduct can undergo a subsequent elimination or substitution of one or both thioethyl groups, leading to a more complex and functionalized product in a single pot.

    Comparison with Traditional Michael Acceptors:

    Feature3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrileStandard α,β-Unsaturated Nitrile (e.g., Acrylonitrile)
    Initial Reaction Michael AdditionMichael Addition
    Follow-up Chemistry Yes (Sequential substitution/elimination of -SEt groups)No (Stable C-C bond formed)
    Product Complexity High (Can introduce two different nucleophiles)Low (Simple adduct)
    Synthetic Utility Versatile synthon for heterocycles, domino reactionsPrimarily for adding a cyanoethyl group

    This reactivity allows for "switchable" reaction pathways. For instance, α-oxo ketene dithioacetals can undergo Michael addition under one set of conditions, while switching to a palladium catalyst can favor an oxidative cross-coupling reaction.[6]

    G start Reagent (Pyridyl-C(CN)=C(SEt)₂) + Nucleophile (Nu⁻) intermediate Michael Adduct (Pyridyl-C(CN)(Nu)-CH(SEt)₂) start->intermediate 1. Michael Addition path1_product Substitution Product (Pyridyl-C(CN)(Nu)-C(SEt)=Nu') intermediate->path1_product 2a. Second Nucleophile (Nu'⁻) path2_product Elimination Product (Pyridyl-C(CN)(Nu)-C=SEt) intermediate->path2_product 2b. Base-induced Elimination path3_product Cyclized Product intermediate->path3_product 2c. Intramolecular Attack

    Caption: Reaction pathways available after initial Michael addition.

    Versatile Precursors for Heterocyclic Synthesis

    A significant body of literature highlights the use of ketene dithioacetals in constructing a wide array of heterocyclic compounds, including pyridines, pyranones, benzoxazoles, and thiophenes.[1][2][3][7] The reagent can act as a 1,3-dielectrophilic three-carbon synthon.[2] By reacting with binucleophiles (e.g., compounds containing N-C-C-N, N-C-C-S, or O-C-C-N fragments), it enables rapid and efficient annulation reactions to build five- or six-membered rings.

    For example, the synthesis of polysubstituted pyridines can be achieved in a one-pot reaction by treating a ketene dithioacetal with an active methylene compound in the presence of a base.[8][9] This approach is often more efficient and modular than classical methods like the Hantzsch synthesis, which requires pre-functionalized starting materials.

    Reversal of Polarity (Umpolung)

    While the β-carbon is inherently electrophilic, advanced techniques can reverse this polarity. Anodic oxidation of the ketene dithioacetal group can initiate intramolecular coupling reactions with nucleophiles like enol ethers or alcohols.[10][11] This allows for the formation of five- or six-membered rings and the stereoselective generation of quaternary carbons, a challenging synthetic task. This electrochemical method provides a powerful alternative to traditional organometallic-based Umpolung strategies.

    Experimental Protocols

    The following protocols are representative of the synthesis and application of this class of reagents, grounded in established methodologies.[2][12]

    Protocol 1: General Synthesis of a Pyridyl Ketene Dithioacetal

    This procedure is based on the common method of treating an active methylene compound with carbon disulfide, followed by alkylation.

    Materials:

    • 2-pyridylacetonitrile

    • Carbon Disulfide (CS₂)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl Iodide (EtI)

    • Argon or Nitrogen atmosphere

    Procedure:

    • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet is charged with a 60% dispersion of NaH (2.2 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

    • Deprotonation: A solution of 2-pyridylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour. Causality: The strong base (NaH) deprotonates the active methylene carbon adjacent to both the pyridyl and nitrile groups, generating a stabilized carbanion.

    • Dithiocarboxylation: The reaction mixture is cooled back to 0 °C. Carbon disulfide (1.5 equivalents) is added dropwise, ensuring the internal temperature does not exceed 10 °C. The reaction mixture typically turns a deep red or orange color. Stirring is continued for 2-3 hours at room temperature. Causality: The carbanion acts as a C-nucleophile, attacking the electrophilic carbon of CS₂ to form a dithiocarboxylate salt intermediate.

    • Alkylation: The mixture is cooled again to 0 °C. Ethyl iodide (2.5 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight (12-16 hours). Causality: The dithiocarboxylate is S-alkylated twice by the ethyl iodide via an S_N2 mechanism to yield the neutral ketene dithioacetal product.

    • Workup & Purification: The reaction is carefully quenched by the slow addition of water. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

    Protocol 2: Synthesis of a Substituted Pyridine via [3+3] Annulation

    This protocol demonstrates the use of the ketene dithioacetal as a three-carbon building block.

    Materials:

    • 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (1.0 eq)

    • Malononitrile (1.1 eq)

    • Sodium ethoxide (NaOEt, 2.0 eq)

    • Anhydrous Ethanol

    Procedure:

    • Reaction Setup: In a round-bottom flask, sodium ethoxide is dissolved in anhydrous ethanol under an inert atmosphere.

    • Addition of Reagents: Malononitrile is added to the basic solution and stirred for 15 minutes. Subsequently, a solution of the ketene dithioacetal in ethanol is added.

    • Reaction: The mixture is heated to reflux and monitored by TLC. The reaction typically proceeds via a sequence of Michael addition, intramolecular cyclization, and elimination of ethanethiol and hydrogen sulfide. Causality: The enolate of malononitrile attacks the ketene dithioacetal (Michael addition). The resulting intermediate undergoes an intramolecular cyclization where the nitrile nitrogen or the enolate carbon attacks an appropriate site. Subsequent elimination steps, driven by the formation of a stable aromatic pyridine ring, lead to the final product.

    • Workup: After completion, the reaction is cooled, and the solvent is removed. The residue is taken up in water and extracted with an appropriate organic solvent. The product is purified via crystallization or column chromatography.

    Caption: High-level workflows for the synthesis and application protocols.

    Conclusion and Future Outlook

    While a direct, one-to-one comparison with a specific alternative is challenging due to the unique combination of functionalities, it is clear that 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile and its parent class of ketene dithioacetals offer significant advantages. They are not simple reagents but are better described as synthetic platforms. Their primary strength lies in enabling tandem reactions—Michael addition followed by substitution or cyclization—that build molecular complexity rapidly and efficiently. This capacity for annulation makes them exceptionally valuable for constructing the heterocyclic cores prevalent in pharmaceuticals and agrochemicals.[13][14] For researchers aiming to move beyond simple conjugate additions and into the realm of domino reactions and diversity-oriented synthesis, this class of reagents represents a powerful and indispensable tool.

    References

    • Yokoyama, M., Togo, H., & Kondo, S. (2006). Synthesis of Heterocycles from Ketene Dithioacetals. Sulfur reports, 10(1). Available at: [Link]

    • Yokoyama, M., Togo, H., & Kondo, S. (1990). Synthesis of Heterocycles from Ketene Dithioacetals. Sulfur Reports, 10(1), 23-60.
    • Anceau, C. (1993). Reactivity of phosphonic ketene dithioacetals towards nucleophiles.
    • Moeller, K. D., et al. (2001). Anodic Cyclization Reactions: Reversing the Polarity of Ketene Dithioacetal Groups. Organic Letters, 3(17), 2619-2622. Available at: [Link]

    • Sun, Y., et al. (2001). Anodic cyclization reactions: reversing the polarity of ketene dithioacetal groups. Semantic Scholar. Available at: [Link]

    • Gümüş, M. K., et al. (2024). New Ketene Dithioacetals Generated from 2-Nitroperchlorobutadiene and Investigation of Their Antibacterial, Antifungal, Anticonvulsant and Antidepressant Activities. ResearchGate. Available at: [Link]

    • Yokoyama, M., et al. (1990). Synthesis of Heterocycles from Ketene Dithioacetals. R Discovery. Available at: [Link]

    • Baliza, L. R. S. P., et al. (2024). Synthesis and cytotoxic evaluation of heterocyclic compounds by vinylic substitution of ketene dithioacetals. ResearchGate. Available at: [Link]

    • Baliza, L. R. S. P., et al. (2024). Structure and yields of the heterocyclic derivatives. ResearchGate. Available at: [Link]

    • Yokoyama, M. (1991). Reactions of Carbon Disulfide with C-nucleophiles. R Discovery. Available at: [Link]

    • Hagimori, M., et al. (2007). One-Pot Synthesis of Polysubstituted Pyridine Derivatives Using Ketene Dithioacetals. ResearchGate. Available at: [Link]

    • Marcoux, J.-F., et al. (2001). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry, 66(12), 4194-4199. Available at: [Link]

    • Dyachenko, V. D., et al. (2001). Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. ResearchGate. Available at: [Link]

    • Reddy, G. V., et al. (2020). Michael Addition and Oxidative Cross-Coupling Reaction of α-Oxo Ketene Dithioacetals and Maleimides: Switchable Synthesis of 3-Alkenyl Succinimides and Maleimides. ResearchGate. Available at: [Link]

    • Singh, O. V., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(50), 35121-35125. Available at: [Link]

    • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile proper disposal procedures

    An in-depth understanding of chemical architecture is the foundation of laboratory safety. As researchers and drug development professionals scale up the synthesis of complex polyfunctional intermediates like 3,3-Di(ethy...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of chemical architecture is the foundation of laboratory safety. As researchers and drug development professionals scale up the synthesis of complex polyfunctional intermediates like 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile , generic safety data sheets (SDS) often fall short.

    This guide provides a field-proven, mechanistic approach to handling, decontaminating, and disposing of this specific class of ketene dithioacetal derivatives. By understanding the causality behind the molecule's reactivity, we can implement self-validating safety protocols that protect both personnel and the environment.

    Mechanistic Hazard Profiling (The Causality of Risks)

    To safely manage the disposal of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile, we must first deconstruct its chemical structure. The molecule presents a triad of distinct operational hazards, each dictated by a specific functional group:

    • Di(ethylthio) Groups (Ketene Dithioacetal): Thioethers are notorious for their extreme, nauseating odors and moderate systemic toxicity. If subjected to acidic hydrolysis, the dithioacetal moiety can degrade and liberate ethyl mercaptan (ethanethiol), a highly volatile gas that can trigger severe olfactory fatigue and respiratory distress.

    • Acrylonitrile Core: The nitrile (-C≡N) group acts as a potent Michael acceptor and carries an acute toxicity profile. The critical logistical hazard here is its incompatibility with strong aqueous acids, which can force hydrolysis and liberate lethal hydrogen cyanide (HCN) gas.

    • Pyridine Ring: This basic, aromatic heterocycle is a known neurotoxin and hepatotoxin. Its stability ensures the compound remains environmentally persistent, meaning it cannot be disposed of via standard aqueous waste streams.

    Quantitative Hazard Data & Mitigation Strategy

    To establish baseline safety parameters, we must look at the quantitative exposure limits of the molecule's potential degradation products.

    Table 1: Functional Group Hazard Profile & Neutralization Strategy

    Functional GroupAssociated HazardExposure Limit (PEL/TWA)Causality / MechanismNeutralization Strategy
    Di(ethylthio) Acetal Severe Odor, Toxicity~0.5 ppm (as Ethanethiol)Hydrolyzes to volatile ethanethiol ( R−SH )Oxidation via 5% NaOCl to stable sulfones
    Nitrile (-CN) Acute Toxicity, Cyanide Risk~5 mg/m³ (as Cyanide)Acidic hydrolysis liberates lethal HCN gasStrict segregation from acids; Incineration
    Pyridine Ring Hepatotoxicity, Persistence~5 ppm (as Pyridine)Aromatic basicity allows bioaccumulationHigh-temp incineration (>1000°C)

    Spill Response & In-Lab Decontamination (A Self-Validating Protocol)

    Directly disposing of thioether-contaminated glassware or spill residues into standard organic waste bins creates an immediate inhalation hazard for the laboratory due to off-gassing. Instead, we employ a self-validating oxidation protocol using sodium hypochlorite (bleach), a standard recommended by the [1].

    The Causality: Bleach oxidizes the volatile thioethers ( R−S−R ) into highly stable, odorless sulfoxides ( R−SO−R ) and sulfones ( R−SO2​−R ). This chemical transformation eliminates the volatility and toxicity of the sulfur groups.

    Step-by-Step Decontamination Methodology:

    • Containment: Operating strictly within a certified fume hood, cover the spilled chemical or coat the contaminated glassware with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).

    • Oxidation (Quenching): Slowly apply a freshly prepared 5% Sodium Hypochlorite (NaOCl) solution directly to the absorbent or glassware. Ensure a molar excess of bleach to account for both ethylthio groups.

    • System Validation: Allow the mixture to react at room temperature for 30–45 minutes. This is a self-validating step: The reaction is deemed entirely successful and complete only when the characteristic, pungent mercaptan odor is completely undetectable.

    • Collection: Once validated by the absence of odor, sweep the oxidized solid into a compatible, clearly labeled polyethylene hazardous waste container.

    Proper Disposal Procedures (Primary Waste Stream)

    Because 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile contains both nitrogen and sulfur heteroatoms, it must be routed to a highly specific waste stream. Standard non-halogenated disposal is insufficient, as[2] require extreme thermal destruction to break the robust carbon-heteroatom bonds.

    Step-by-Step Disposal Workflow:

    • Strict Segregation: Isolate the compound and its oxidized byproducts from all strong acids (e.g., HCl, H2SO4). This is a critical logistical mandate to preclude the formation of HCN gas from the nitrile moiety.

    • Solubilization: Dissolve solid waste in a compatible, highly flammable solvent (such as ethanol or acetone) to facilitate smooth injection into an incinerator.

    • Manifesting & Labeling: Label the primary waste carboy explicitly: "Toxic Organic Waste: Contains Pyridine, Nitrile, and Sulfur Derivatives. DO NOT MIX WITH ACIDS."

    • High-Temperature Incineration: Transfer the waste to a certified environmental facility. The facility must utilize high-temperature incineration (>1000°C) equipped with flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) scrubbers. This ensures that the resulting SOx​ and NOx​ combustion gases are captured before environmental release, complying with [3].

    Operational Workflow Visualization

    DisposalWorkflow A 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile (Toxic, Malodorous Waste) B In-Lab Quenching (5% NaOCl / Bleach) A->B Oxidation C Oxidized Intermediate (Sulfones/Sulfoxides) B->C Odor Validation D Heteroatom Organic Waste Stream (Segregated from Acids) C->D Transfer E High-Temperature Incineration (>1000°C) D->E Transport F Exhaust Scrubbing (Captures SOx, NOx) E->F Gas Treatment G Safe Environmental Release F->G Compliance

    Workflow for the chemical quenching and high-temperature disposal of ketene dithioacetal nitriles.

    References

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory; National Academies Press. URL: [Link]

    • Title: Synthesis of novel ketene dithioacetals via one pot reaction: Molecular modelling in-silico Admet studies Source: Current Chemistry Letters / Growing Science. URL: [Link]

    • Title: In-Laboratory Treatment of Chemical Waste Source: Safety & Risk Services, University of British Columbia. URL: [Link]

    Handling

    Personal protective equipment for handling 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

    Handling complex, highly functionalized synthetic intermediates like 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile requires a deep understanding of both the molecule's structural reactivity and the physical limitations of...

    Author: BenchChem Technical Support Team. Date: March 2026

    Handling complex, highly functionalized synthetic intermediates like 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile requires a deep understanding of both the molecule's structural reactivity and the physical limitations of standard laboratory safety equipment.

    As a preferred source for laboratory safety, this guide moves beyond generic safety data to provide a mechanistic, self-validating protocol for researchers and drug development professionals.

    Mechanistic Hazard Profile: The "Why" Behind the Protocol

    To establish a fail-safe handling environment, we must first understand the causality behind the compound's hazards:

    • The Acrylonitrile Core (Electrophilic Toxicity): The acrylonitrile backbone is a potent Michael acceptor. It is highly reactive toward biological nucleophiles (such as thiol groups in cellular proteins), making it a significant risk for skin sensitization, acute toxicity, and potential long-term mutagenic effects[1].

    • The "Like Dissolves Like" Permeation Risk: Standard laboratory gloves are manufactured from nitrile (acrylonitrile-butadiene rubber). Because the target compound shares the acrylonitrile structural motif, it can rapidly permeate or chemically degrade nitrile gloves. This risk is exponentially higher when the compound is dissolved in carrier solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

    • Lipophilicity and the Skin Barrier: The addition of di(ethylthio) and pyridyl groups significantly increases the molecule's molecular weight and lipophilicity (LogP). While this makes the compound a solid at room temperature (reducing inhalation risks from volatility), it drastically enhances its transdermal penetration capability if a solution contacts unprotected skin.

    Mandatory Personal Protective Equipment (PPE) Matrix

    Based on the structural hazard profile, standard Nitrile PPE is strictly prohibited for handling this compound.

    Table 1: Quantitative Glove Breakthrough Data & PPE Selection

    PPE Category Recommended Material Breakthrough Time Scientific Rationale
    Hand Protection (Primary) Butyl Rubber or Viton/Butyl > 480 minutes (> 8 hours) High density and chemical dissimilarity prevent the permeation of cyano-compounds[2].
    Hand Protection (Avoid) Standard Nitrile < 15 minutes Structural similarity leads to rapid polymer degradation and chemical breakthrough[2].
    Eye/Face Protection ANSI Z87.1 Splash Goggles N/A Protects ocular mucosa from aerosolized solid dust during weighing or solvent splashes[1].

    | Body Protection | Flame-Resistant (FR) Lab Coat | N/A | Prevents static discharge ignition if handling the compound in highly flammable organic solvents[3]. |

    Visualized Hazard Pathway

    G A 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile Hazard Assessment B Acrylonitrile Core (Electrophilic Toxicity) A->B C Thioether & Pyridyl Groups (Lipophilicity & Transdermal Risk) A->C D Engineering Controls Fume Hood / Enclosed Balance B->D E Hand Protection Butyl or Viton Gloves (Avoid Nitrile) B->E C->E F Body Protection FR Lab Coat & Splash Goggles C->F

    Fig 1. Hazard assessment and PPE selection pathway for the target compound.

    Step-by-Step Operational Workflow

    To ensure trustworthiness, every step in this protocol acts as a self-validating system to prevent exposure.

    Protocol 1: Safe Weighing and Solution Preparation

    • Airflow Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to maintain laminar airflow and prevent turbulent dead zones.

    • PPE Donning: Put on a flame-resistant lab coat, ANSI-compliant splash goggles, and a pair of thick Butyl rubber gloves[1]. Expert Tip: For high-dexterity tasks, double-glove with a thinner Viton over-glove and a moisture-wicking inner liner.

    • Static Control: Because the compound is a fine solid, use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat. This neutralizes static charges and prevents the highly toxic dust from aerosolizing into the user's breathing zone.

    • Dispensing: Weigh the solid inside an enclosed analytical balance located strictly within the fume hood. Never transport the unsealed solid across the laboratory space.

    • Solvent Addition: Transfer the solid to a reaction vial. Add the carrier solvent slowly. Caution: If using DMSO, be aware that it acts as a transdermal vehicle, making accidental skin exposure immediately systemic.

    • Sealing: Cap the vial securely with a PTFE-lined septum before removing it from the hood environment.

    Emergency Response and Disposal Plan

    SpillResponse S1 Spill Event (Solid or Solution) S2 Isolate Area & Alert Personnel S1->S2 S3 Don Emergency PPE (Respirator, Butyl Gloves) S2->S3 S4 Containment (Absorbent Pads / Damp Wipes) S3->S4 S5 Decontamination (Soap/Water or Mild Base) S4->S5 S6 Hazardous Waste Disposal Protocol S5->S6

    Fig 2. Step-by-step emergency spill response and decontamination workflow.

    Protocol 2: Spill Containment and Decontamination

    • Evacuation & Assessment: Immediately alert nearby personnel. If the spill involves a highly concentrated solution outside the fume hood, evacuate the immediate area to prevent inhalation of the solvent vehicle[3].

    • Respiratory Protection: If the spill is large, the responder must don a half-mask or full-face respirator equipped with organic vapor (OV) cartridges before approaching the spill zone.

    • Containment: Surround the spill with dedicated chemical absorbent pads. Do not use standard paper towels, as they do not suppress vapor release and can react with certain solvents.

    • Decontamination:

      • For solid spills: Lightly dampen an absorbent pad with water to wipe up the dust. Dry sweeping is strictly prohibited as it aerosolizes the compound.

      • For solution spills: After absorbing the bulk liquid, wash the surface thoroughly with soap and water or a mild basic solution to degrade residual electrophilic molecules[1].

    • Waste Segregation: Place all contaminated pads, gloves, and broken glass into a designated, clearly labeled hazardous waste container. Do not mix with general organic waste, as acrylonitrile derivatives can undergo exothermic polymerization if exposed to strong oxidizers, acids, or bases[1].

    References

    • Acrylonitrile - UNC Charlotte EHS. charlotte.edu. Available at: [Link]

    • Acrylonitrile - University of Waterloo. uwaterloo.ca. Available at:[Link]

    • Acrylonitrile - Vanderbilt University. vanderbilt.edu. Available at: [Link]

    • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. sfsu.edu. Available at:[Link]

    Sources

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